Product packaging for 4-Nitrophenyl benzoate(Cat. No.:CAS No. 959-22-8)

4-Nitrophenyl benzoate

Cat. No.: B1594615
CAS No.: 959-22-8
M. Wt: 243.21 g/mol
InChI Key: GMKZBFFLCONHDE-UHFFFAOYSA-N
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Description

Historical Context and Early Research on 4-Nitrophenyl Benzoate (B1203000)

The study of p-nitrophenyl esters, including 4-Nitrophenyl benzoate, has a rich history rooted in the development of physical organic chemistry and enzymology. The presence of the electron-withdrawing nitro group makes the ester bond susceptible to nucleophilic attack, a feature that early researchers recognized and utilized. This reactivity made p-nitrophenyl esters ideal for studying reaction kinetics and mechanisms. diva-portal.org One of the early and common methods for synthesizing this compound and its derivatives involves the esterification of a substituted benzoyl chloride with p-nitrophenol in the presence of a base like triethylamine (B128534). rsc.org

Early research often employed this compound and similar esters to investigate the principles of ester hydrolysis. These studies were foundational in understanding how changes in substrate structure affect reaction rates, leading to the development of concepts like the Hammett equation, which correlates reaction rates with substituent constants. semanticscholar.orgacs.org The release of the yellow-colored 4-nitrophenoxide ion upon hydrolysis provided a convenient spectrophotometric handle to monitor reaction progress, a technique that remains widely used today. semanticscholar.org

Significance of this compound as a Model Substrate in Mechanistic Studies

The utility of this compound as a model substrate is particularly evident in the field of enzyme kinetics and mechanistic elucidation. Its well-defined structure and predictable reactivity have made it a staple in the characterization of hydrolytic enzymes such as esterases and lipases. nih.gov

Detailed research findings:

Enzyme-catalyzed Hydrolysis: Numerous studies have utilized this compound to probe the catalytic mechanisms of various enzymes. For instance, researchers have investigated the hydrolysis of a series of para-substituted this compound esters by enzymes like trypsin, lipase (B570770), and nattokinase. semanticscholar.org By observing the rate of 4-nitrophenol (B140041) release, they can deduce kinetic parameters and gain insights into the enzyme's active site and catalytic strategy. semanticscholar.org In one study, chimeric lipases were shown to specifically catalyze the hydrolysis of this compound, highlighting its utility in screening for enzyme specificity. nih.gov

Linear Free-Energy Relationships (LFERs): this compound and its derivatives are frequently used to establish Linear Free-Energy Relationships, such as the Hammett and Taft equations. These relationships provide a quantitative understanding of how electronic and steric effects of substituents on the benzoate ring influence the rate of hydrolysis. semanticscholar.org For example, a study on the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates revealed non-linear Hammett plots, which were successfully analyzed using the Yukawa-Tsuno equation, indicating stabilization of the ground state through resonance. psu.edu

Micellar Catalysis: The hydrolysis of this compound has also been extensively studied in micellar systems. Cationic micelles have been shown to catalyze the hydrolysis by stabilizing the tetrahedral intermediate formed during the reaction. researchgate.net This has provided a model for understanding reaction dynamics in organized assemblies, which can mimic aspects of enzymatic catalysis.

Interactive Data Table: Kinetic Parameters for Enzyme-Catalyzed Hydrolysis of this compound Analogs

EnzymeSubstratekcat/Km (L·min⁻¹·mmol⁻¹)Research Focus
Chimeric Lipase TrL17This compound363.88 ± 15.83Investigating substrate specificity of engineered lipases. nih.gov
TrypsinThis compoundNot specifiedStudying electronic effects on enzymatic hydrolysis using Hammett plots. semanticscholar.org
LipaseThis compoundNot specifiedComparing electronic effects on hydrolysis kinetics across different enzymes. semanticscholar.org
NattokinaseThis compoundNot specifiedElucidating catalytic mechanisms through Linear Free-Energy Relationships. semanticscholar.org

Current Research Trends and Emerging Applications of this compound

While retaining its importance in fundamental mechanistic studies, this compound is also finding applications in more contemporary areas of chemical research.

Detailed research findings:

Organic Synthesis and Materials Science: this compound serves as a building block in organic synthesis for more complex molecules. angenechemical.com Its derivatives are being explored for applications in materials science. For example, certain this compound derivatives with long alkoxy chains have been shown to exhibit liquid crystalline properties, which are of interest for developing new display technologies and sensors. researchgate.net

Radiolabelling for PET Imaging: A significant emerging application is in the field of medical imaging. 4-Nitrophenyl esters are being used as synthons for the indirect radiofluorination of biomolecules for Positron Emission Tomography (PET). nih.govrsc.org Specifically, 4-nitrophenyl esters of [¹⁸F]fluorobenzoate have been shown to be stable and effective for acylating biomolecules, offering a rapid, one-step method for preparing radiolabeled compounds. nih.govrsc.org

Biosensor Development: The enzymatic hydrolysis of this compound and related esters, which releases a colored product, is a principle that can be adapted for biosensor applications. nih.gov While direct use in complex environmental samples might be limited, the concept is applied in laboratory settings for high-throughput screening of enzyme libraries or for detecting enzyme inhibitors. nih.govnih.gov

Interactive Data Table: Emerging Applications of this compound

Application AreaSpecific UseKey Finding
Materials SciencePrecursor for liquid crystals4-nitrophenyl 4-(4-alkoxybenzoyloxyphenyl)benzoates exhibit smectic A phases, useful for developing new materials. researchgate.net
RadiochemistrySynthon for [¹⁸F] radiolabellingPNP esters of [¹⁸F]fluorobenzoate are stable and efficient for one-step radiolabelling of biomolecules for PET imaging. nih.govrsc.org
Organic SynthesisIntermediate for complex moleculesServes as a versatile building block for preparing various derivatives through nucleophilic substitution and esterification. angenechemical.com
BiocatalysisSubstrate for enzyme engineeringChimeric lipases have been engineered to show high specificity for this compound, aiding in the development of tailored biocatalysts. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9NO4 B1594615 4-Nitrophenyl benzoate CAS No. 959-22-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-nitrophenyl) benzoate
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InChI

InChI=1S/C13H9NO4/c15-13(10-4-2-1-3-5-10)18-12-8-6-11(7-9-12)14(16)17/h1-9H
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GMKZBFFLCONHDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H9NO4
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DSSTOX Substance ID

DTXSID2061353
Record name Benzoic acid, 4-nitrophenyl ester
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Molecular Weight

243.21 g/mol
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CAS No.

959-22-8
Record name 4-Nitrophenyl benzoate
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Record name Benzoic acid, 4-nitrophenyl ester
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Synthetic Methodologies and Advanced Chemical Synthesis of 4 Nitrophenyl Benzoate

Esterification Reactions for 4-Nitrophenyl Benzoate (B1203000) Synthesis

Esterification represents the most direct and common route for synthesizing 4-nitrophenyl benzoate. This class of reactions involves forming the ester by combining an appropriate benzoyl derivative with 4-nitrophenol (B140041).

The acylation of 4-nitrophenol with benzoyl chloride is a widely utilized method for the preparation of this compound. researchgate.netchemicalbook.com This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen of 4-nitrophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion, which subsequently abstracts the proton from the hydroxyl group, yielding hydrogen chloride as a byproduct and the desired ester, this compound. libretexts.org

The reaction is typically performed in the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), to neutralize the HCl byproduct and to convert the 4-nitrophenol into the more nucleophilic 4-nitrophenoxide ion, thereby increasing the reaction rate. libretexts.orgrasayanjournal.co.in

While benzoyl chloride is a common reagent, other acylating agents and conditions can be employed for the synthesis of this compound.

Acid Anhydrides: Benzoyl anhydride (B1165640) can be used in place of benzoyl chloride. The reaction with 4-nitrophenol proceeds similarly but is generally slower and may require heating. The byproduct in this case is benzoic acid. libretexts.org

Catalytic Approaches: Modern synthetic methods focus on improving efficiency and sustainability. Titanium dioxide (TiO2) has been demonstrated as an effective and reusable catalyst for the esterification of phenols with acid chlorides under solvent-free conditions. This method offers high yields and avoids the use of potentially hazardous solvents.

Activated Benzoic Acids: In some contexts, particularly in biochemical applications, benzoic acid can be "activated" using coupling agents to facilitate esterification with 4-nitrophenol. This approach is common in peptide synthesis and can be adapted for the formation of these activated esters. rsc.orgnih.gov

The choice of reagent and conditions often depends on the desired scale, purity requirements, and environmental considerations of the synthesis.

Achieving high yield and purity is a critical aspect of synthesizing this compound. Several factors influence the outcome of the esterification reaction.

Yield Optimization:

Stoichiometry and Reagents: Using a slight excess of the more valuable or limiting reagent can drive the reaction to completion. The choice of a highly reactive acylating agent like benzoyl chloride generally leads to higher yields compared to less reactive alternatives. rsc.orgnih.gov

Purity Enhancement:

Work-up Procedures: After the reaction is complete, a series of washing steps are crucial for removing byproducts and unreacted starting materials. Washing the organic layer with a sodium hydroxide solution removes unreacted 4-nitrophenol, while a sodium bicarbonate wash removes residual benzoyl chloride and any benzoic acid formed.

Purification Techniques: The primary methods for purifying the crude this compound product are recrystallization and column chromatography. Recrystallization is particularly effective for this compound, as the p-nitrophenyl esters are often crystalline solids that can be readily purified from an appropriate solvent system. rsc.orgnih.gov

Table 1: Comparison of Esterification Methods for Phenyl Ester Synthesis

Method Acylating Agent Catalyst/Conditions Typical Yield Reference
Acylation 4-Substituted Benzoyl Chloride Methylene Chloride 75-96% researchgate.netsemanticscholar.org
Catalytic Acylation Benzoyl Chloride TiO2, Solvent-Free, 25°C 92%
Catalytic Acylation Benzoyl Chloride TiO2, with Solvent, 25°C < 50%
Esterification 4-Iodobenzoic Acid & 4-Nitrophenol Standard Esterification Very High rsc.orgnih.gov

Nitration Reactions for this compound Synthesis

An alternative synthetic strategy involves introducing the nitro group onto a pre-existing phenyl benzoate molecule. This approach relies on the principles of electrophilic aromatic substitution.

The nitration of phenyl benzoate can yield this compound as the major product. vedantu.comcollegedunia.com This reaction is a classic example of electrophilic aromatic substitution, where a nitronium ion (NO2+) acts as the electrophile. The regioselectivity of the reaction is governed by the electronic effects of the benzoate substituent (-O-CO-Ph) on the two aromatic rings.

The ester group is complex:

The carbonyl group (-C=O) is an electron-withdrawing group, which deactivates the benzene (B151609) ring to which it is directly attached (the benzoyl ring). vedantu.com

The ester oxygen atom, attached to the other ring (the phenoxy ring), has lone pairs of electrons that it can donate through resonance. This makes the phenoxy group an activating, ortho, para-directing group. vedantu.comcollegedunia.com

Consequently, the electrophilic attack by the nitronium ion occurs preferentially on the activated phenoxy ring. vedantu.com Due to the significant steric hindrance posed by the large benzoyl group, the para-position is strongly favored over the ortho-positions, leading to this compound as the major isomeric product. collegedunia.comdoubtnut.com

Precise control over the electrophilic attack is essential to maximize the yield of the desired product and minimize the formation of byproducts, such as dinitrated compounds.

Generation of the Electrophile: The nitronium ion (NO2+) is typically generated in situ by reacting concentrated nitric acid with a strong dehydrating acid, most commonly concentrated sulfuric acid. ma.eduaiinmr.comchegg.com The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. aiinmr.com

Temperature Control: Aromatic nitration is a highly exothermic reaction. The temperature must be carefully controlled to prevent unwanted side reactions, particularly multiple nitrations. chegg.com Reactions are often conducted at low temperatures (e.g., 0-10 °C) using an ice bath to manage the reaction rate and enhance selectivity. ma.eduyoutube.com Maintaining a low temperature ensures that the substitution primarily occurs only once. youtube.comgrabmyessay.com

Reagent Concentration: The ratio and concentration of nitric acid and sulfuric acid can be adjusted to control the concentration of the nitronium ion, thereby influencing the reaction's vigor and the potential for side product formation. chegg.com

By carefully managing these parameters, the electrophilic attack can be directed to selectively form this compound from the nitration of phenyl benzoate.

Table 2: Regioselectivity in the Nitration of Phenyl Benzoate

Ring Attacked Substituent Effect of -O-CO-Ph Position of Nitration Major Product Reference
Benzoyl Ring Deactivating (electron-withdrawing) Meta (minor) 3-Nitrophenyl benzoate (minor) vedantu.com
Phenoxy Ring Activating (electron-donating) Ortho, Para 2-Nitrophenyl benzoate (minor), This compound (major) vedantu.comcollegedunia.comdoubtnut.com

Catalytic Approaches in this compound Synthesis

The synthesis of this compound has evolved from traditional methods to more sophisticated and efficient catalytic strategies. These modern approaches aim to improve reaction yields, selectivity, and sustainability.

Novel Catalysts for Ester Bond Formation

Recent advancements in chemical synthesis have introduced a variety of novel catalysts for the formation of the ester bond in this compound, moving beyond classical acid or base catalysis. Photocatalysis has emerged as a significant tool, with visible-light-induced methods enabling the synthesis of this compound from phenols and aldehydes through a self-propagating radical reaction. Another innovative approach involves a nickel-catalyzed photochemical dehydrogenative esterification, which utilizes an iridium-based photocatalyst in conjunction with a bromide anion cocatalyst to facilitate the reaction between phenols and aliphatic aldehydes. These methods highlight a trend towards more energy-efficient and novel activation strategies in ester synthesis.

Alternative reagents and conditions for the esterification of 4-nitrophenol have also been explored to offer advantages in reactivity, selectivity, or milder reaction conditions. One such alternative is the use of benzoic acid with a dehydrating agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This method, known as Steglich esterification, activates the carboxylic acid to facilitate the formation of the ester bond.

Catalyst/MethodReactantsKey Features
Visible-light-induced photocatalysisPhenols and aldehydesProceeds via a self-propagating radical reaction.
Nickel-catalyzed photochemical dehydrogenative esterificationPhenols and aliphatic aldehydesUtilizes an iridium-based photocatalyst and a bromide anion cocatalyst.
Steglich Esterification4-Nitrophenol and benzoic acidEmploys dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Green Chemistry Principles in Synthesis

In line with the growing emphasis on sustainable chemical processes, green chemistry principles are increasingly being applied to the synthesis of this compound. These principles focus on maximizing atom economy, using safer solvents, and reducing energy consumption. nih.gov One greener approach involves the use of microwave irradiation, which can accelerate reaction times and improve yields. nih.gov For instance, the nitration of phenol (B47542), a key step in forming a precursor to this compound, can be carried out efficiently using microwave heating with reagents like calcium nitrate (B79036) in glacial acetic acid, avoiding the need for strong acids like nitric and sulfuric acid. wjpmr.com The use of solid, reusable catalysts is another tenet of green chemistry that is being explored. nih.gov Furthermore, employing biocatalysts, such as enzymes, in organic synthesis aligns with green chemistry goals by reducing waste and eliminating the need to isolate intermediates. semanticscholar.org

Green Chemistry ApproachDescriptionAdvantages
Microwave IrradiationUse of microwave energy to heat the reaction mixture. nih.govFaster reaction times, increased yields, and avoidance of harsh reagents. wjpmr.com
BiocatalysisEmployment of enzymes to catalyze the reaction. semanticscholar.orgReduces waste, eliminates the need for intermediate isolation, and often proceeds under mild conditions. semanticscholar.org
Safer ReagentsSubstitution of hazardous chemicals with more environmentally benign alternatives. nih.govMinimizes the generation of toxic waste and improves overall safety. wjpmr.com

Advanced Synthetic Strategies for Substituted 4-Nitrophenyl Benzoates

The synthesis of substituted 4-nitrophenyl benzoates is crucial for investigating reaction mechanisms and developing new chemical compounds with tailored properties. Advanced synthetic strategies focus on the precise control of substitution patterns to modulate the electronic and steric characteristics of the molecule.

Synthesis of Para-Substituted this compound Esters for Kinetic Studies

Para-substituted this compound esters are frequently synthesized to study the kinetics of reactions such as enzymatic and alkaline hydrolysis. semanticscholar.orgresearchgate.net A common method for their synthesis involves the reaction of a para-substituted benzoyl chloride with 4-nitrophenol in the presence of a base like triethylamine (B128534) and a solvent such as dichloromethane. The resulting esters can be purified by washing and recrystallization, often yielding high-purity products with yields ranging from 75-96%. The hydrolysis of these esters can be conveniently monitored spectrophotometrically by tracking the release of the yellow-colored 4-nitrophenolate (B89219) ion. semanticscholar.org This allows for the construction of Hammett plots, which provide valuable insights into the reaction's rate-determining step and the sensitivity of the reaction to the electronic effects of the substituents. semanticscholar.org

Incorporation of Electron-Withdrawing and Electron-Donating Groups

The incorporation of various electron-withdrawing and electron-donating groups at the para-position of the benzoate ring is a key strategy in mechanistic studies. semanticscholar.org These substituents systematically alter the electronic properties of the ester, which in turn affects its reactivity. semanticscholar.org For example, in studies of enzymatic hydrolysis, a range of substituents from the strongly electron-withdrawing nitro group to the strongly electron-donating methoxy (B1213986) group have been utilized. semanticscholar.org

The effect of these substituents on reaction rates can be quantified using the Hammett equation, which relates the reaction rate to the substituent's electronic character. semanticscholar.org For instance, studies have shown that the rate of enzymatic hydrolysis can be influenced by these substituents, with some enzymes being more sensitive to these electronic effects than others. semanticscholar.org

SubstituentChemical FormulaHammett Constant (σpara)Classification
Nitro-NO20.778Electron-Withdrawing
Bromo-Br0.232Electron-Withdrawing
Chloro-Cl0.227Electron-Withdrawing
Fluoro-F0.062Electron-Withdrawing
Hydrogen-H0.000Reference
Methyl-CH3-0.170Electron-Donating
Methoxy-OCH3-0.268Electron-Donating

This table is based on data from studies investigating Hammett linear free-energy relationships. semanticscholar.org

Synthetic Applications of this compound as an Intermediate

This compound is a versatile chemical compound that serves as a key intermediate in the synthesis of a variety of organic molecules. biosynth.com Its utility stems from the presence of the 4-nitrophenoxy group, which is an excellent leaving group. This characteristic makes the compound an effective acylating agent, allowing for the transfer of the benzoyl group to nucleophiles such as amines and alcohols. This reactivity is central to its application in the synthesis of more complex molecules in various industrial fields.

Intermediate in Pharmaceutical Synthesis

The primary role of this compound and related 4-nitrophenyl esters in pharmaceutical synthesis is as an activated precursor for the formation of amide bonds. The creation of amide linkages is one of the most fundamental reactions in medicinal chemistry, as this bond is the cornerstone of peptides and proteins.

In this context, this compound acts as a benzoylating agent. The ester is stable enough to be handled and stored, yet sufficiently reactive to undergo aminolysis (reaction with an amine) under mild conditions to form a benzanilide (B160483) (an N-phenylbenzamide) and release the 4-nitrophenolate anion. slideshare.net This reaction is particularly valuable in the synthesis of complex biomolecules and active pharmaceutical ingredients (APIs).

A significant application of this chemistry is in the field of medical imaging, specifically for Positron Emission Tomography (PET). google.com Activated 4-nitrophenyl esters are used to create radiolabelled synthons, which are then attached to biomolecules. For example, a fluorine-18 (B77423) (¹⁸F) labeled 4-fluorobenzoate (B1226621) synthon, activated as a 4-nitrophenyl ester, can be used to tag peptides or other targeting molecules. ftstjournal.com This allows for the non-invasive imaging of biological processes at the molecular level, which is crucial for diagnosis and drug development. The stability and reactivity of the 4-nitrophenyl ester make it superior to other activated esters in these multi-step radiochemical syntheses. google.comftstjournal.com

Application AreaRole of this compoundKey ReactionExample Product Class
Peptide SynthesisActivated ester for amide bond formationAminolysisPeptides and peptidomimetics
Medical Imaging (PET)Precursor for radiolabelled synthonsAcylation of biomolecules¹⁸F-labelled radiopharmaceuticals

Intermediate in Agrochemical Synthesis

In the field of agrochemicals, this compound serves as an intermediate for the synthesis of active ingredients, particularly fungicides and herbicides. Its function as a benzoylating agent is again central to its utility.

One key application is in the synthesis of benzanilides. Benzanilide and its derivatives are known to possess fungicidal and acaricidal (pesticide that kills ticks and mites) properties. slideshare.netgoogle.com The synthesis of benzanilide can be achieved by reacting an aniline (B41778) with a benzoylating agent. While benzoyl chloride is commonly used, this compound represents an alternative, often with milder reaction conditions, for transferring the benzoyl group to the aniline nitrogen. The resulting benzanilide scaffold can then be further modified to produce a range of pesticides. nih.gov

Another innovative application of nitrophenyl esters in agrochemistry is in the development of controlled-release formulations. ijrpr.com Carboxylic acid herbicides, such as dicamba (B1670444) and 2,4-D, can be converted into their 4-nitrophenyl esters. These esters are less water-soluble and less volatile than the parent acid or its simple alkyl esters. ijrpr.com When applied to the soil, the ester slowly hydrolyzes, releasing the active herbicide over time. This controlled release minimizes environmental runoff and off-site movement (e.g., via volatilization) that can damage neighboring crops, while extending the duration of weed control.

Application AreaRole of this compoundKey ReactionExample Product/Use
Fungicide/Acaricide SynthesisIntermediate for benzanilide synthesisAminolysis (Benzoylation of anilines)Benzanilide-based fungicides
Herbicide FormulationForms a labile ester for slow releaseEsterificationControlled-release formulations of auxin herbicides

Role in Dye Chemistry

The direct role of this compound as a primary intermediate in the synthesis of common dyes, such as azo dyes, is not well-documented. The predominant synthetic route for azo dyes, which constitute the largest class of synthetic colorants, involves two main steps: diazotization and azo coupling. justia.com This process starts with a primary aromatic amine (the diazo component), which is converted to a diazonium salt. This salt then acts as an electrophile, attacking an electron-rich coupling component (such as a phenol or another aniline) to form the characteristic azo (-N=N-) linkage. google.com

This compound does not fit into this synthetic scheme as either a diazo or a coupling component. However, the structural motifs of "nitrophenyl" and "benzoate" are found in various dye molecules. For instance, disperse dyes, used for coloring synthetic fabrics like polyester, can feature a 4-nitrophenyl group as part of the chromophore, which is typically derived from the diazotization of 4-nitroaniline. ijrpr.comnih.gov

The function of this compound would be as a benzoylating agent. In principle, it could be used to introduce a benzoate group onto a pre-formed dye molecule that contains a nucleophilic site (e.g., a hydroxyl or amino group). This modification could be used to alter the dye's properties, such as its solubility, affinity for a particular fabric (substantivity), or lightfastness. While chemically feasible, this application as a post-synthesis modification agent for dyes is not a widespread or primary use cited in chemical literature. The synthesis of a complex dye named "p-nitrophenyl azo-β-naphthyl-(4'-azobenzoic acid)-4-benzoate" has been reported, but its synthesis involves the esterification of a complex azo-containing benzoic acid with a complex azo-containing phenol, rather than using this compound as a starting intermediate. researchgate.net

ComponentTypical Chemical ClassRole in Azo Dye SynthesisExample
Diazo ComponentPrimary Aromatic AmineForms the diazonium salt4-Nitroaniline
Coupling ComponentPhenols or Aromatic AminesAttacked by the diazonium salt to form the azo bridgePhenol, N,N-Dimethylaniline

Reaction Mechanisms and Kinetics of 4 Nitrophenyl Benzoate Transformations

Nucleophilic Substitution Reactions of 4-Nitrophenyl Benzoate (B1203000)

4-Nitrophenyl benzoate is a reactive ester frequently employed in mechanistic studies due to the good leaving group character of the 4-nitrophenoxide ion. Its reactions with various nucleophiles provide fundamental insights into acyl transfer processes. These reactions are critical in both biological systems and synthetic organic chemistry. researchgate.netkoreascience.kr

The mechanism of acyl transfer reactions involving this compound has been a subject of extensive investigation, with studies often focusing on whether the reaction proceeds through a concerted or a stepwise pathway. koreascience.krpsu.edu Evidence from substituent and isotope effect studies suggests that carbonyl acyl group transfer reactions often have a concerted ANDN (association-dissociation nucleophilic) mechanism when the nucleophile and leaving group are weakly basic. psu.edu However, for many nucleophiles, the reaction is proposed to proceed via a stepwise mechanism involving a tetrahedral intermediate. koreascience.krnih.gov

Kinetic studies using Hammett and Brønsted relationships are instrumental in elucidating these mechanisms. For instance, the reactions of this compound and its substituted analogues with series of nucleophiles like aryloxides often yield nonlinear Brønsted-type plots. koreascience.kr Such nonlinearity is frequently interpreted as evidence for a change in the rate-determining step (RDS) within a stepwise mechanism. nih.govacs.orgacs.org For example, in reactions with a series of amines or pyridines, the RDS can shift from the breakdown of the tetrahedral intermediate for less basic nucleophiles to the formation of the intermediate for more basic nucleophiles. nih.govnih.govacs.org

The effect of substituents on the benzoyl group has also been studied. The transesterification of substituted 4-nitrophenyl benzoates with 4-chlorophenol (B41353) in the presence of potassium carbonate showed a large Hammett ρ value of 3.43, indicating significant charge development in the transition state and suggesting that the nucleophilic attack is the rate-determining step. researchgate.net

Table 1: Kinetic Parameters for Acyl Transfer Reactions of Substituted 4-Nitrophenyl Benzoates
NucleophileSolvent SystemKinetic ParameterValueInterpretationReference
Hydroxide (B78521) Ion10% acetonitrile (B52724)–waterHammett ρ2.14Consistent with a large change in hybridization (sp2 to sp3) at the carbonyl carbon. psu.edu
Phenoxide Ion10% acetonitrile–waterHammett ρ1.67Indicates a substantially tetrahedral geometry in the transition state. psu.edu
4-Chlorophenol / K2CO3DimethylformamideHammett ρ3.43Suggests the rate-determining step is the nucleophilic attack. researchgate.net
Alicyclic Secondary AminesAcetonitrileBrønsted βnuc0.81Consistent with a stepwise mechanism where the expulsion of the leaving group from the tetrahedral intermediate is rate-determining. koreascience.krresearchgate.net

The para-nitro group on the phenoxy leaving group plays a crucial role in activating the ester bond of this compound towards nucleophilic attack. This activation stems from the strong electron-withdrawing nature of the nitro group through both inductive and resonance effects. semanticscholar.orgrsc.org

This electron withdrawal has two primary consequences:

Increased Electrophilicity of the Carbonyl Carbon : By pulling electron density away from the ester linkage, the nitro group makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles. semanticscholar.org

Stabilization of the Leaving Group : The nitro group effectively stabilizes the negative charge that develops on the phenoxide ion as it departs. The pKa of 4-nitrophenol (B140041) is approximately 7.15, making the 4-nitrophenoxide a relatively stable anion and thus a good leaving group. emerginginvestigators.org

The reactivity of aryl esters correlates with the pKa of the corresponding phenol (B47542) leaving group; esters with stronger electron-withdrawing groups, which lower the phenol's pKa, are more reactive. rsc.org Studies comparing various substituted phenyl benzoates have confirmed that this compound exhibits high reactivity in transesterification reactions, underscoring the activating role of the nitro group. rsc.org

The reaction pathway can be summarized as:

Step 1 (Formation) : The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. semanticscholar.org

Step 2 (Collapse) : This intermediate collapses by expelling the 4-nitrophenoxide leaving group to form the final product. semanticscholar.org

The rate-determining step can be either the formation or the collapse of this intermediate, and this can change depending on the reaction conditions, particularly the basicity of the nucleophile. nih.govnih.govacs.org

For weakly basic nucleophiles : The breakdown of the intermediate to products (k₂) is often faster than its reversion to reactants (k₋₁), making the initial nucleophilic attack (k₁) the rate-determining step.

For strongly basic nucleophiles : The nucleophile is a poor leaving group, so the reversion to reactants (k₋₁) can become faster than the expulsion of the 4-nitrophenoxide (k₂). In this scenario, the collapse of the intermediate to form products (k₂) becomes rate-determining. nih.govnih.govacs.org

This change in the rate-determining step is a common explanation for the curved Brønsted and Hammett plots observed in kinetic studies of these reactions. nih.govsemanticscholar.org For example, in the hydrolysis of a series of para-substituted this compound esters, a change in the rate-determining step from the initial nucleophilic attack to the collapse of the tetrahedral intermediate was observed as the substituent on the benzoate became more electron-withdrawing. semanticscholar.org

Hydrolysis Mechanisms of this compound

The hydrolysis of this compound, cleaving the ester bond to yield benzoic acid and 4-nitrophenol, can be catalyzed by either acid or base. The mechanisms differ significantly under these conditions.

The acid-catalyzed hydrolysis of esters like this compound typically proceeds via an A-2 (bimolecular acid-catalyzed) mechanism. researchgate.netdergipark.org.tr This mechanism involves a rapid, reversible protonation of the carbonyl oxygen, followed by a slow, rate-determining attack of a water molecule on the now highly electrophilic carbonyl carbon.

The key steps are:

Protonation : The carbonyl oxygen is protonated by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. dergipark.org.tr

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step is typically the slowest and therefore rate-determining. researchgate.net

Proton Transfer : A proton is transferred from the attacking water moiety to the 4-nitrophenoxy oxygen.

Elimination : The protonated 4-nitrophenol is eliminated, and the carbonyl group is reformed.

Deprotonation : The protonated benzoic acid loses a proton to regenerate the acid catalyst.

Kinetic studies of related compounds often show that the reaction rate is dependent on the concentration of both the substrate and the acid, which is characteristic of the A-2 mechanism. researchgate.netdergipark.org.tr Investigations into the hydrolysis of substituted 4-nitrophenyl benzoates under acidic conditions (e.g., pH 1 and 4) support these general mechanistic features. semanticscholar.org

Base-catalyzed hydrolysis, also known as saponification, of this compound occurs via a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. psu.edusemanticscholar.org This pathway involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.

The mechanism consists of two main steps:

Nucleophilic Addition : The hydroxide ion (OH⁻), a strong nucleophile, attacks the carbonyl carbon of the ester. This leads to the formation of a negatively charged tetrahedral intermediate. psu.edusemanticscholar.org

Elimination : The intermediate then collapses, expelling the 4-nitrophenoxide anion, which is a good leaving group, to form benzoic acid. The 4-nitrophenoxide is then protonated by the solvent. semanticscholar.org

The rate of this reaction is dependent on the concentrations of both the ester and the hydroxide ion. acs.org The release of the 4-nitrophenoxide ion, which is bright yellow in basic solutions, allows for easy spectrophotometric monitoring of the reaction kinetics. semanticscholar.orgemerginginvestigators.orgacs.org Hammett plots for the base hydrolysis of a series of meta- and para-substituted p-nitrophenyl benzoate esters are linear, and the determined rho (ρ) constant provides insight into the electronic demands of the transition state. psu.eduacs.org

Table 2: Second-Order Rate Constants for the Base-Catalyzed Hydrolysis of Substituted 4-Nitrophenyl Benzoates
Substituent on BenzoateRate Constant (kOH)Solvent/ConditionsReference
4-Methoxy-pH 10 and 14 semanticscholar.org
4-Methyl-pH 10 and 14 semanticscholar.org
Hydrogen (Unsubstituted)~1.47 M-1s-1 (calculated from data)10% acetonitrile-water psu.edu
4-Fluoro-pH 10 and 14 semanticscholar.org
4-Chloro-pH 10 and 14 semanticscholar.org
4-Bromo-pH 10 and 14 semanticscholar.org
4-Nitro-pH 10 and 14 semanticscholar.org

Specific rate constant values from reference semanticscholar.org were presented graphically and are not tabulated here.

Solvent Effects on Hydrolysis Kinetics

The solvent environment plays a crucial role in the kinetics of the hydrolysis of this compound and its analogs. Studies have shown that the rate of alkaline hydrolysis of this compound is significantly influenced by the composition of the solvent mixture, particularly in aqueous-organic solvent systems.

For instance, in dimethyl sulfoxide (B87167) (DMSO)-water mixtures, the second-order rate constant (kN) for the alkaline hydrolysis of this compound increases dramatically as the mole fraction of DMSO increases. scholaris.ca This rate enhancement is attributed to both the destabilization of the hydroxide ion (the nucleophile) in the ground state and the stabilization of the transition state through charge dispersion or mutual polarizability interactions in DMSO-rich media. scholaris.ca Specifically, the reactivity of the hydroxide ion is enhanced in media with higher DMSO content. scholaris.ca

The catalytic activity of enzymes in the hydrolysis of p-nitrophenyl benzoate is also affected by the presence of organic cosolvents. In a study involving α-chymotrypsin, the catalytic efficiency was observed to be enhanced in mixed aqueous-organic media containing cosolvents such as acetonitrile, dimethyl sulfoxide, dimethyl formamide, and various alcohols. researchgate.net The organic solvent influences both the catalytic rate constant (kcat) and the Michaelis constant (KM), indicating a complex interplay between the solvent, enzyme, and substrate. researchgate.net

The following table presents the second-order rate constants for the alkaline hydrolysis of 4-nitrophenyl acetate (B1210297) and S-p-nitrophenyl thioacetate (B1230152) in various DMSO-H₂O mixtures, illustrating the profound effect of the solvent on reaction rates. scholaris.ca

Solvent (mol % DMSO) kN for p-nitrophenyl acetate (M-1s-1) kN for S-p-nitrophenyl thioacetate (M-1s-1)
011.65.90
1021.621.0
2044.577.2
3097.6292
402541,060
506673,700
601,98012,100
706,50043,100
8032,800190,000

This interactive data table is based on data from a study on the effect of medium on reactivity for the alkaline hydrolysis of p-nitrophenyl acetate and S-p-nitrophenyl thioacetate. scholaris.ca

Aminolysis Reactions of this compound and Analogs

The aminolysis of this compound and its analogs has been a subject of extensive kinetic and mechanistic studies. These reactions typically proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.

Kinetics and Mechanism of Pyridinolysis

The reaction of this compound with a series of pyridines in a solution containing 20 mol % DMSO follows pseudo-first-order kinetics. researchgate.net The plots of the observed rate constant (kobs) versus pyridine (B92270) concentration are linear, and the Brønsted-type plot is also linear with a β value of 1.11. researchgate.net This suggests that the reaction proceeds through a rate-determining breakdown of a zwitterionic addition intermediate. researchgate.net

In contrast, the pyridinolysis of the thiono analog, O-4-nitrophenyl thionobenzoate, exhibits a curved Brønsted-type plot, with the slope (βnuc) decreasing as the basicity of the pyridine increases. nih.gov This indicates a change in the rate-determining step from the breakdown of the tetrahedral intermediate for weakly basic pyridines to its formation for highly basic pyridines. nih.govnih.gov The reaction of this compound itself shows a linear Brønsted-type plot with a βnuc value of 1.06, suggesting that the breakdown of the intermediate is the rate-determining step across the range of pyridine basicities studied. nih.gov

A study on the pyridinolysis of S-4-nitrophenyl 4-X-substituted thiobenzoates in 44 wt % ethanol-water also points to the formation of a zwitterionic tetrahedral intermediate (T+/-). nih.gov For the unsubstituted thiobenzoate, the rate-limiting step changes from the breakdown of T+/- for weakly basic pyridines to the formation of T+/- for very basic pyridines. nih.gov

Reactions with Primary and Secondary Amines

The aminolysis of this compound with primary and secondary amines generally proceeds through a stepwise mechanism. Reactions with cyclic secondary amines have been suggested to proceed via a mechanism where the expulsion of the leaving group from the zwitterionic tetrahedral intermediate (T±) is the rate-determining step. psu.edu This is supported by a linear Brønsted-type plot with a βnuc value of 0.81. psu.edu

For the thiono analog, O-4-nitrophenyl thionobenzoate, reactions with primary amines show a decrease in the slope of the Brønsted-type plot from 0.77 to 0.17 as the amine basicity increases. acs.org This indicates a change in the rate-determining step from the breakdown of the intermediate to its formation. acs.org In contrast, reactions with acyclic secondary amines exhibit an upward curvature in the plot of kobs versus amine concentration, suggesting the involvement of two intermediates: a zwitterionic addition intermediate and an anionic intermediate. acs.orgresearcher.life

Influence of Amine Basicity on Reaction Mechanism

The basicity of the attacking amine is a critical factor that can dictate the reaction mechanism in the aminolysis of this compound and its analogs. As observed in pyridinolysis and reactions with primary amines, an increase in amine basicity can lead to a change in the rate-determining step from the breakdown of the tetrahedral intermediate to its formation. nih.govnih.govacs.org

In the aminolysis of O-Y-substituted phenyl thionobenzoates, the reaction proceeds through a single zwitterionic tetrahedral intermediate (T±) when the attacking amine is more basic than the leaving aryloxide. acs.org However, when the leaving group is more basic than the amine, the reaction proceeds through both T± and its deprotonated form (T-). acs.org This highlights the intricate relationship between the basicities of the nucleophile and the nucleofuge in determining the reaction pathway. acs.org

The Brønsted-type plots for the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates with cyclic secondary amines are linear, with βnuc values ranging from 0.66 to 0.82, suggesting that the departure of the leaving group is the rate-determining step. psu.edu

Effect of Substituents on Non-leaving Group in Aminolysis

Substituents on the non-leaving benzoyl group can influence the reactivity of this compound and its analogs in aminolysis reactions. In the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates, Hammett plots show poor correlation, with substrates having electron-donating groups (EDG) deviating negatively. koreascience.krpsu.edu However, Yukawa-Tsuno plots exhibit excellent linear correlations. koreascience.krpsu.edu This indicates that the negative deviation is not due to a change in the rate-determining step but is caused by the stabilization of the ground state through resonance interactions between the EDG and the carbonyl or thionocarbonyl group. acs.orgkoreascience.krpsu.edu

Similarly, for the pyridinolysis of O-4-nitrophenyl X-substituted thionobenzoates, the Hammett plot for reactions with 4-aminopyridine (B3432731) is nonlinear, while the Yukawa-Tsuno plot shows good linear correlation. nih.gov This again points to ground-state stabilization by electron-donating substituents. nih.gov The electronic nature of the substituent in the non-leaving group does not appear to influence the reaction mechanism itself, which is primarily dictated by the basicity of the amine and the nature of the electrophilic center (C=O vs. C=S). acs.org

The following table summarizes the reactivity of S-4-nitrophenyl X-substituted thiobenzoates compared to their oxygen ester counterparts in aminolysis. koreascience.kr

Substituent (X) kN (Thioester) / kN (Oxygen Ester)
4-MeO7.8
4-Me10.2
H12.6
4-Cl19.5
3-Cl28.2
4-CN40.7
4-NO₂47.6

This interactive data table is based on data from a study on the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates. koreascience.kr

Linear Free-Energy Relationships (LFER) in this compound Chemistry

Linear free-energy relationships (LFERs), such as the Hammett and Brønsted equations, are powerful tools for elucidating the reaction mechanisms of this compound transformations. emerginginvestigators.org

In the biocatalytic hydrolysis of para-substituted this compound esters by enzymes like trypsin, lipase (B570770), and nattokinase, the Hammett equation has been used to analyze kinetic trends. emerginginvestigators.orgsemanticscholar.org The studies revealed that the hydrolysis reaction catalyzed by these enzymes exhibited a change in the rate-determining step depending on the electronic nature of the para-substituent. emerginginvestigators.orgsemanticscholar.org For electron-donating substituents, the nucleophilic attack is the rate-determining step, while for electron-withdrawing substituents, the collapse of the tetrahedral intermediate becomes rate-limiting. semanticscholar.org

In the aminolysis of S-4-nitrophenyl X-substituted thiobenzoates, while Hammett plots showed poor correlations, the successful application of the Yukawa-Tsuno equation provided evidence for the stabilization of the ground state by electron-donating substituents, without a change in the rate-determining step. koreascience.krpsu.edu This demonstrates the utility of extended LFERs in dissecting electronic effects.

Brønsted plots have been instrumental in determining the nature of the transition state and identifying changes in the rate-determining step in the aminolysis and pyridinolysis of this compound and its analogs. researchgate.netnih.govnih.govpsu.eduacs.org The magnitude of the Brønsted coefficient (β) provides insight into the degree of bond formation or cleavage in the transition state.

The following table displays the Hammett σpara constants and the corresponding Mulliken charges at the carbonyl carbon for a series of para-substituted this compound esters, illustrating a linear relationship that supports the application of LFERs in understanding their reactivity. semanticscholar.org

Para-substituent Hammett σpara Constant Mulliken Charge at Carbonyl Carbon
OMe-0.2680.2038
Me-0.1700.2084
H0.0000.2128
F0.0620.2124
Cl0.2270.2143
Br0.2320.2151
NO₂0.7780.2255

This interactive data table is based on data from a study on the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. semanticscholar.org

Hammett Plots and Electronic Effects of Substituents

The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the reactivity of this compound and its derivatives. By plotting the logarithm of the rate constant (k) or the ratio of substituted to unsubstituted rate constants (k/k₀) against the Hammett substituent constant (σ), linear free-energy relationships can be established. semanticscholar.orgresearchgate.net

In the hydrolysis of para-substituted this compound esters, Hammett plots have been used to model the kinetic trends under both enzymatic and non-enzymatic conditions. semanticscholar.orgresearchgate.net For instance, studies involving enzymes like trypsin, lipase, and nattokinase have shown that the electronic properties of para-substituents on the benzoate ring significantly influence the rate of hydrolysis. semanticscholar.orgresearchgate.net Typically, electron-withdrawing groups on the benzoyl moiety accelerate the reaction, resulting in a positive slope (ρ value) in the Hammett plot, while electron-donating groups retard the rate. semanticscholar.orgresearchgate.netresearchgate.net

The value of ρ indicates the sensitivity of the reaction to substituent effects. For the alkaline hydrolysis of phenyl esters of para-substituted benzoic acids, the ρ value was found to be 1.7 in water and 2.44 in 50% (v/v) aqueous dimethyl sulfoxide. researchgate.net In the reaction of 4-nitrophenyl esters of substituted benzoic acids with hydroxide and phenoxide ions in 10% acetonitrile-water, the ρ values were determined to be 2.14 and 1.67, respectively. psu.edu These positive ρ values are consistent with a mechanism where there is a buildup of negative charge in the transition state at the carbonyl carbon, which is stabilized by electron-withdrawing groups.

Interestingly, some Hammett plots for the enzymatic hydrolysis of this compound derivatives exhibit inflection points. semanticscholar.org This phenomenon suggests a change in the rate-determining step of the reaction as the electronic nature of the substituent is varied from electron-donating to electron-withdrawing. semanticscholar.orgpsu.edu

Nonlinear Hammett plots have also been observed in the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates. psu.edu These nonlinear plots, where substrates with electron-donating groups deviate from linearity, are not attributed to a change in the rate-determining step but rather to the stabilization of the ground state of the substrate through resonance interactions. psu.edunih.govkoreascience.kr

Table 1: Hammett ρ values for reactions of substituted benzoates.

ReactantsSolventρ valueReference
Phenyl esters of para-substituted benzoic acids (alkaline hydrolysis)Water1.7 researchgate.net
Phenyl esters of para-substituted benzoic acids (alkaline hydrolysis)50% (v/v) aqueous DMSO2.44 researchgate.net
4-Nitrophenyl esters of substituted benzoic acids + hydroxide ion10% acetonitrile-water2.14 psu.edu
4-Nitrophenyl esters of substituted benzoic acids + phenoxide ion10% acetonitrile-water1.67 psu.edu
4-Nitrophenyl X-substituted-benzoates + piperidine (B6355638)MeCN0.54 nih.gov

Yukawa-Tsuno Plots and Resonance Interactions

While the Hammett equation effectively describes the influence of inductive and resonance effects, the Yukawa-Tsuno equation provides a more refined analysis, particularly when there is significant direct resonance interaction between the substituent and the reaction center. This is often the case in reactions of this compound derivatives where nonlinear Hammett plots are observed. psu.edukoreascience.kr

The Yukawa-Tsuno equation is given by: log(k/k₀) = ρ(σ + r(σ⁺ - σ))

where 'r' is a parameter that reflects the extent of the resonance contribution.

In the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates with cyclic secondary amines in acetonitrile, nonlinear Hammett plots were obtained. psu.edukoreascience.kr However, the application of the Yukawa-Tsuno equation resulted in excellent linear correlations with ρₓ values ranging from 0.30 to 0.59 and r values from 0.90 to 1.15. psu.edukoreascience.kr The linearity of the Yukawa-Tsuno plots indicates that the reaction proceeds through a consistent mechanism without a change in the rate-determining step, and the large 'r' values signify a substantial resonance contribution. psu.edukoreascience.kr The nonlinearity in the Hammett plots for these reactions is therefore attributed to the stabilization of the ground state of substrates bearing an electron-donating group through resonance interactions. psu.edunih.govkoreascience.krkoreascience.kr

Similarly, for the reactions of 4-nitrophenyl X-substituted 2-methylbenzoates in 80 mol % H₂O/20 mol % DMSO, linear Yukawa-Tsuno plots with large r values (1.06-1.70) were observed, further supporting the significance of ground-state resonance stabilization. nih.gov In the reactions of 2-chloro-4-nitrophenyl X-substituted-benzoates with hydrazine (B178648) and glycylglycine, linear Yukawa-Tsuno plots with r values of 0.59 and 0.57, respectively, also clarified that the nonlinear Hammett plots were due to resonance stabilization of the substrates. koreascience.kr

These findings underscore the importance of considering direct resonance interactions in the kinetic analysis of this compound reactions, with the Yukawa-Tsuno plot being a powerful tool for dissecting these effects and confirming the consistency of the reaction mechanism. psu.edunih.govkoreascience.krkoreascience.kr

Table 2: Yukawa-Tsuno Parameters for Aminolysis of Substituted Benzoates.

SubstrateNucleophileSolventρₓrReference
4-Nitrophenyl X-substituted-2-methylbenzoatesCyclic secondary aminesMeCN0.30-0.590.90-1.15 psu.edukoreascience.kr
4-Nitrophenyl X-substituted 2-methylbenzoatesAlicyclic secondary amines80% H₂O/20% DMSO0.221.06-1.70 nih.gov
2-Chloro-4-nitrophenyl X-substituted-benzoatesHydrazine80% H₂O/20% DMSO1.350.59 koreascience.kr
2-Chloro-4-nitrophenyl X-substituted-benzoatesGlycylglycine80% H₂O/20% DMSO1.220.57 koreascience.kr
Phenyl Y-substituted-phenyl carbonates4-Chlorophenoxide80% H₂O/20% DMSO1.510.52 psu.edu

Brønsted-Type Plots and Nucleophile Basicity

Brønsted-type plots are instrumental in elucidating the mechanism of nucleophilic substitution reactions of this compound by correlating the logarithm of the rate constant (log k) with the pKa of the conjugate acid of the nucleophile. The slope of this plot, known as the Brønsted coefficient (βnuc), provides insight into the degree of bond formation in the transition state.

For the aminolysis of this compound with a series of cyclic secondary amines, a linear Brønsted-type plot with a βnuc value of 0.81 was reported. koreascience.krkoreascience.kr Such a large βnuc value is indicative of a substantial amount of bond formation between the nucleophile and the carbonyl carbon in the transition state, suggesting a stepwise mechanism where the departure of the leaving group is the rate-determining step. koreascience.krkoreascience.krdoi.org

In some cases, the Brønsted-type plot can be curved. For instance, the reaction of Y-substituted-phenyl 2-methylbenzoates with piperidine shows a downward curvature in the Brønsted-type plot, which is interpreted as a change in the rate-determining step. koreascience.kr Conversely, upward curvature in the plot of k_obsd vs. [amine] for the reaction of O-4-nitrophenyl thionobenzoate suggests the involvement of two intermediates. koreascience.krkoreascience.kr

The magnitude of βnuc can also be influenced by the nature of the substrate. For example, the βnuc value for the reactions of 4-nitrophenyl cinnamate (B1238496) with Z-substituted-phenoxides was found to be 0.76, which is very similar to the value of 0.72 reported for the corresponding reactions of this compound, suggesting a similar concerted mechanism for both systems. koreascience.kr

Table 3: Brønsted βnuc values for reactions of 4-nitrophenyl esters.

SubstrateNucleophileβnucReaction MechanismReference
This compoundCyclic secondary amines0.81Stepwise koreascience.krkoreascience.kr
4-Nitrophenyl X-substituted-2-methylbenzoatesCyclic secondary amines0.66-0.82Stepwise psu.edukoreascience.kr
4-Nitrophenyl picolinateCyclic secondary amines0.78Stepwise doi.org
4-Nitrophenyl cinnamateZ-substituted-phenoxides0.76Concerted koreascience.kr
This compoundZ-substituted-phenoxides0.72Concerted koreascience.kr

Correlation with Carbonyl Carbon Charge Density

Computational studies have established a direct correlation between the rate of hydrolysis of this compound esters and the Mulliken charge on the carbonyl carbon. semanticscholar.orgresearchgate.net This finding suggests that the electrophilicity of the carbonyl carbon is a key determinant of the reaction rate.

In a study involving the enzymatic hydrolysis of a series of para-substituted this compound esters, a direct correlation was found between the carbonyl carbon Mulliken charge and the Hammett σ_para constant. researchgate.net This indicates that substituents that withdraw electron density from the benzoyl group increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, a higher positive charge on the carbonyl carbon leads to a faster rate of hydrolysis. semanticscholar.org

This correlation between reactivity and carbonyl carbon charge density provides a theoretical underpinning for the experimental observations from Hammett plots, where electron-withdrawing substituents are shown to accelerate the reaction. It highlights the importance of electronic effects in governing the reactivity of the ester, with the charge density at the reaction center being a critical parameter.

Reactivity-Selectivity Principle in this compound Reactions

The Reactivity-Selectivity Principle (RSP) posits that a more reactive reagent is less selective in its reactions. However, studies on the aminolysis of this compound derivatives have shown that the RSP is not always applicable. psu.edukoreascience.kr

In the aminolysis of 4-nitrophenyl X-substituted-2-methylbenzoates, it was found that the Hammett ρₓ values and the Brønsted βnuc values increase as the reactivity of the substrates and amines increases. psu.edukoreascience.kr According to the RSP, an increase in reactivity should lead to a decrease in selectivity, which would be reflected in smaller ρₓ and βnuc values. The observed trend is contrary to the predictions of the RSP. psu.edu

For instance, a good linear correlation was observed between the ρₓ value and the pKa of the conjugate acid of the amine with a positive slope, indicating that as the amine becomes more basic (and thus more reactive), the sensitivity of the reaction to substituents on the benzoyl group (selectivity) increases. koreascience.kr This failure of the RSP suggests that the factors governing reactivity and selectivity in these systems are more complex than the simple principle accounts for.

In contrast, the aminolysis of 4-nitrophenyl 2-furoate, which is more reactive than this compound, exhibits a smaller βnuc value. psu.edu This observation is in agreement with the RSP, indicating that the principle may hold in some related systems. psu.edu The applicability of the RSP to reactions of this compound and its analogs appears to be dependent on the specific reaction conditions and the nature of the reactants.

Computational Chemistry and Mechanistic Elucidation

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms, especially in complex biological systems. For transformations involving this compound, computational methods provide insights that are often inaccessible through experimental means alone.

Molecular Dynamics Simulations for Enzyme-Substrate Interactions

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic interactions between this compound and enzymes at an atomic level. acs.orgacs.org These simulations can reveal the binding modes of the substrate in the enzyme's active site and identify key amino acid residues involved in catalysis. mdpi.com

For example, MD simulations have been used to investigate the catalytic activity of engineered enzymes, such as mutants of Candida antarctica lipase B (CALB), towards the hydrolysis of this compound. researchgate.netrcsb.org By simulating the enzyme-substrate complex, researchers can analyze the structural changes and energetic factors that contribute to enhanced catalytic efficiency. mdpi.comrcsb.org In one study, mutations in CALB were shown to reshape the active site, facilitating the entry of this compound and leading to a 40-fold increase in catalytic efficiency. mdpi.comrcsb.org

MD simulations can also be used to validate and refine protein structures generated by other computational methods like RosettaCM. acs.org The refined structures can then be used for docking studies with this compound to predict binding affinities and conformations. acs.org The interactions observed in these simulations, such as hydrogen bonding and hydrophobic interactions, provide a structural basis for understanding the substrate specificity and catalytic mechanism of the enzyme. semanticscholar.org

Furthermore, MD simulations can help to explain the preference for a particular reaction mechanism. For instance, in the case of a cysteine-lipase mutant, MD simulations, in conjunction with QM/MM calculations, revealed a preference for a two-step hydrolytic mechanism involving a zwitterionic intermediate. acs.orgrcsb.org

DFT Studies of Reaction Pathways

Density Functional Theory (DFT) studies have been employed to investigate the reaction pathways of this compound transformations, particularly its hydrolysis. These computational models provide valuable insights into the electronic structure of the molecule and how it influences reactivity.

One area of focus has been the correlation between the electronic properties of the ester and its susceptibility to hydrolysis. DFT calculations have been used to establish a direct relationship between the Mulliken charge on the carbonyl carbon of this compound and its derivatives with the Hammett σpara constant. emerginginvestigators.org This constant is an empirical measure of the electron-donating or electron-withdrawing nature of a substituent on the benzene (B151609) ring. A positive correlation indicates that more electron-withdrawing groups on the benzoate moiety increase the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. emerginginvestigators.orgsemanticscholar.org

These computational studies have shown that there is a strong correlation between the rate of hydrolysis and the charge density on the carbonyl carbon. semanticscholar.org However, no significant correlation was found between the rate of hydrolysis and the binding affinity of the substrate to the enzyme, suggesting that the electronic effects on the reaction itself are more critical than the initial binding event. semanticscholar.org

Table 1: Correlation of Carbonyl Carbon Mulliken Charge with Hammett Constant This table is representative of findings described in the literature. Actual values would be derived from specific DFT calculation outputs.

Substituent (para) Hammett Constant (σpara) Calculated Carbonyl Carbon Mulliken Charge (e)
-OCH3 -0.27 +0.75
-CH3 -0.17 +0.76
-H 0.00 +0.77
-Cl +0.23 +0.78
-NO2 +0.78 +0.80

Modeling of Kinetic Trends

The kinetic trends of this compound reactions, especially its hydrolysis, have been extensively modeled using linear free-energy relationships (LFERs), such as the Hammett and Brønsted equations. semanticscholar.orgresearchgate.net These models provide a quantitative framework for understanding how changes in the structure of the reactants affect the reaction rate.

In the study of the biocatalytic hydrolysis of a series of para-substituted this compound esters, the Hammett equation was used to analyze the kinetic data obtained from spectrophotometrically monitoring the release of 4-nitrophenol. emerginginvestigators.orgsemanticscholar.org The Hammett plot, which correlates the logarithm of the reaction rate constant with the Hammett substituent constant (σ), can reveal important information about the reaction mechanism. semanticscholar.org

For the enzymatic hydrolysis of this compound and its derivatives catalyzed by enzymes such as trypsin, lipase, and nattokinase, the Hammett plots were observed to be non-linear, often showing an inflection point. semanticscholar.org Such a break in the plot is indicative of a change in the rate-determining step of the reaction as the electronic nature of the substituent is varied. emerginginvestigators.orgsemanticscholar.org For example, with electron-donating substituents, the formation of the tetrahedral intermediate may be rate-limiting, while with electron-withdrawing substituents, the breakdown of this intermediate to form the final products may become the slower step. researchgate.net

The Brønsted-type plot is another tool used to model kinetic trends, particularly for reactions involving a series of related nucleophiles, such as pyridines. researchgate.net For the pyridinolysis of this compound, a linear Brønsted-type plot with a β value of 1.11 was obtained, suggesting that the reaction proceeds through a rate-determining breakdown of a zwitterionic addition intermediate. researchgate.net A curved Brønsted plot in other systems can also indicate a change in the rate-determining step from the formation to the breakdown of the tetrahedral intermediate as the basicity of the nucleophile increases. researchgate.net

Table 2: Hammett Plot Data for the Hydrolysis of para-Substituted 4-Nitrophenyl Benzoates This table is a representation of the type of data generated in such kinetic studies. The rate constants are illustrative.

Substituent (X) Hammett Constant (σp) Observed Rate Constant (kobs, s-1) log(kobs/kH)
-OCH3 -0.27 0.05 -1.00
-CH3 -0.17 0.12 -0.62
-H 0.00 0.30 0.00
-Cl 0.23 0.85 0.45
-NO2 0.78 5.50 1.26

Enzymatic Transformations and Biocatalysis Involving 4 Nitrophenyl Benzoate

4-Nitrophenyl Benzoate (B1203000) as a Substrate in Enzymatic Assays

4-Nitrophenyl benzoate serves as a key tool in biochemical research, particularly for the characterization of enzymes that catalyze the hydrolysis of ester bonds. chemimpex.com Its structure, comprising a benzoate group ester-linked to a 4-nitrophenyl moiety, makes it an effective analog for more complex biological esters.

Assays utilizing this compound are designed to measure the rate of ester bond cleavage, a reaction catalyzed by a broad class of enzymes known as esterases. emerginginvestigators.orged.ac.uk The fundamental principle of the assay is the enzymatic hydrolysis of the ester bond in this compound. This reaction yields two products: benzoate and 4-nitrophenol (B140041). semanticscholar.org The utility of this substrate lies in the chromogenic nature of the 4-nitrophenol product, which, particularly under basic or neutral pH conditions, forms the 4-nitrophenolate (B89219) ion, a species with a distinct yellow color. semanticscholar.orgresearchgate.net This color change provides a direct and visually perceptible indicator of enzyme activity. semanticscholar.org

The assay is typically prepared by creating a substrate emulsion or solution, often in a buffer to maintain a constant pH. ed.ac.uk For instance, a substrate emulsion can be made by mixing an ethanol (B145695) solution of this compound with a buffer (e.g., Tris-HCl) containing an emulsifier like gum arabic. ed.ac.uk The enzymatic reaction is initiated by adding the enzyme solution to the substrate mixture. ed.ac.uksemanticscholar.org The progress of the hydrolysis can then be followed over time.

The primary method for monitoring the hydrolysis of this compound is spectrophotometry. semanticscholar.org This technique allows for the real-time, quantitative measurement of the 4-nitrophenol released during the reaction. semanticscholar.orgresearchgate.net As the enzyme cleaves the substrate, the concentration of 4-nitrophenol increases, leading to a corresponding increase in the absorbance of light at a specific wavelength. semanticscholar.orgresearchgate.net

By recording the change in absorbance over time, researchers can determine the initial reaction velocity (V₀). This data is fundamental for calculating key enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ). dergipark.org.trnih.gov The Michaelis constant provides information about the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the affinity of the enzyme for the substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are crucial for understanding an enzyme's catalytic efficiency and mechanism. emerginginvestigators.orgdergipark.org.tr For example, studies have used this method to analyze the catalytic efficiency of wild-type lipases and their variants. dergipark.org.tr

The product of the enzymatic hydrolysis, 4-nitrophenol, exhibits a maximum absorbance at a wavelength of approximately 410-413 nm. ed.ac.uksemanticscholar.orgresearchgate.net The absorbance spectrum of the reaction mixture shows a distinct peak at 413 nm that grows in intensity as the reaction proceeds, while the absorbance peak corresponding to the substrate (around 350 nm) decreases. researchgate.net This clear spectral separation allows for accurate quantification of the product without interference from the remaining substrate. semanticscholar.org

The intensity of the yellow color in the reaction vessel, which is visible to the naked eye, directly correlates with the increasing concentration of 4-nitrophenol. semanticscholar.orgresearchgate.net By using a spectrophotometer to measure the absorbance at 413 nm, researchers can precisely track the formation of 4-nitrophenol. semanticscholar.orgresearchgate.net This method has been successfully employed to derive reaction kinetics for the hydrolysis of this compound and its derivatives by various enzymes. semanticscholar.org

Specific Enzymes and Their Interactions with this compound

This compound is a versatile substrate used to probe the activity of a range of enzymes, primarily those belonging to the hydrolase class. Its interactions with these enzymes provide valuable data on their substrate specificity, catalytic mechanisms, and sensitivity to molecular structure. emerginginvestigators.org

Lipases and esterases are the most common classes of enzymes studied using this compound. chemimpex.comed.ac.uk These enzymes are responsible for hydrolyzing ester bonds in various lipids and esters. This compound is frequently used as a model substrate to characterize newly discovered esterases and to compare the activity of different lipases. ed.ac.ukdergipark.org.tr

Research has shown that the rate of hydrolysis can vary significantly depending on the specific enzyme and its source. For instance, studies on lipase (B570770) from Thermomyces lanuginosus have examined its activity on a variety of p-nitrophenyl esters, including this compound, to understand the effect of substrate hydrophobicity. dergipark.org.tr Similarly, new families of carboxyl esterases have been characterized by measuring their hydrolytic activity against this compound and other related esters. ed.ac.uk The kinetic parameters obtained from these assays are essential for comparing the catalytic performance of different enzymes.

In one study, chimeric lipases were created by swapping the N-terminal lid region of a thermophilic lipase. nih.gov Several of these chimeras gained the ability to hydrolyze this compound, a substrate not cleaved by the parent enzyme. This highlights the role of the lid region in determining substrate specificity. The kinetic parameters for the most active chimera, TrL17, were determined as shown in the table below. nih.gov

EnzymeSubstrateKₘ (mmol⋅L⁻¹)k꜀ₐₜ (min⁻¹)k꜀ₐₜ/Kₘ (L⋅min⁻¹⋅mmol⁻¹)
TrL17This compound0.14 ± 0.00750.94 ± 0.99363.88 ± 15.83
Table 1: Kinetic parameters of the chimeric lipase TrL17 with this compound as the substrate. Data from N-terminal lid swapping contributes to the substrate specificity and activity of thermophilic lipase TrLipE. nih.gov

Beyond lipases and esterases, other enzymes with esterolytic activity, such as the proteases trypsin and nattokinase, have also been investigated using this compound. emerginginvestigators.orgsemanticscholar.org These enzymes, which are serine proteases, can hydrolyze ester bonds in addition to their primary function of cleaving peptide bonds. semanticscholar.org

Studies have utilized this compound and its para-substituted derivatives to explore the catalytic mechanisms of trypsin and nattokinase through Hammett linear free-energy relationships. emerginginvestigators.orgsemanticscholar.org This approach relates the reaction rate to the electronic properties of the substituents on the benzoate ring. By monitoring the release of 4-nitrophenol, researchers have been able to gain mechanistic insights, such as identifying changes in the rate-determining step of the hydrolysis reaction catalyzed by these enzymes. emerginginvestigators.org It was observed that trypsin exhibited a greater sensitivity to the electronic effects of the substituents compared to lipase, suggesting differences in how these enzymes stabilize charged intermediates during catalysis. semanticscholar.org

The hydrolysis of this compound by trypsin can be clearly visualized by the increasing yellow color of the solution and quantified by the rising absorbance peak at 413 nm over time. researchgate.net These studies demonstrate the broad utility of this compound as a probe for enzymatic activity across different classes of hydrolases. emerginginvestigators.orgsemanticscholar.org

Carboxyl Esterase Activity

Carboxyl esterases (EC 3.1.1.1) are a class of enzymes that catalyze the hydrolysis of carboxylic ester bonds. sci-hub.senih.gov this compound is frequently employed as a model substrate to assay the activity of these enzymes. psu.edu The enzymatic hydrolysis of this compound results in the formation of benzoate and 4-nitrophenol. The release of the 4-nitrophenolate ion, which is yellow in color under alkaline conditions, can be monitored spectrophotometrically, typically at a wavelength of 410-413 nm, allowing for the real-time measurement of enzyme kinetics. semanticscholar.orgnih.govemerginginvestigators.org

The general mechanism of hydrolysis by many carboxyl esterases involves a catalytic triad, often composed of serine, histidine, and aspartate or glutamate (B1630785) residues. sci-hub.senih.govemerginginvestigators.org The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme complex and the release of the alcohol moiety (4-nitrophenol). Finally, the acyl-enzyme intermediate is hydrolyzed by water to release the carboxylic acid (benzoic acid) and regenerate the free enzyme. sci-hub.senih.gov Studies have utilized a range of 4-nitrophenyl esters, including this compound, to probe the catalytic mechanisms of enzymes like trypsin, lipase, and nattokinase. semanticscholar.orgemerginginvestigators.org

Factors Influencing Enzymatic Activity and Specificity

The catalytic efficiency and substrate specificity of carboxyl esterases are influenced by a multitude of factors, including the reaction environment and the structure of the substrate itself.

The activity of carboxyl esterases is highly dependent on both pH and temperature. Each enzyme exhibits an optimal pH and temperature at which its catalytic activity is maximal. Using this compound as a substrate, studies have characterized these profiles for various esterases. For instance, a family of OsmC esterase homologues displayed pH optima ranging from 8.0 to 11.0. nih.gov Similarly, their optimal temperatures were generally found to be in the range of 25–30°C, with one exception from a thermophile showing an optimum at 55°C. nih.goved.ac.uk An esterase from Geobacillus sp. TF17 showed maximum activity at pH 7.5 and 50°C. citius.technology The characterization of these profiles is crucial for understanding the enzyme's physiological role and for its application in biocatalysis.

Table 1: pH and Temperature Optima for Various Carboxyl Esterases with this compound as Substrate

Enzyme Source Optimal pH Optimal Temperature (°C) Reference
OsmC Esterase Homologues (ΔEstLA, ΔEstCA) 8.0 25-30 nih.gov
OsmC Esterase Homologues (ΔEstRM, ΔEstEM, ΔEstO) 9.0 25-30 (55 for ΔEstRM) nih.gov
OsmC Esterase Homologue (ΔEstRD) 10.0 25-30 nih.gov
OsmC Esterase Homologue (ΔEstCAL) 11.0 25-30 nih.gov
Geobacillus sp. TF17 Esterase 7.5 50 citius.technology

Note: The stability of the enzyme may differ from its optimal activity conditions. For example, the YbfF esterase from E. coli, while most active at 70°C, was found to be unstable at this temperature. researchgate.net

The activity of carboxyl esterases can be modulated by the presence of metal ions and specific inhibitor molecules. Investigating these effects helps to elucidate the enzyme's catalytic mechanism and co-factor requirements. The activity of a new family of carboxyl esterases with an OsmC domain was tested with various metal ions and inhibitors using 4-nitrophenyl esters. nih.gov The serine hydrolase inhibitor Pefabloc was found to reduce the activity of all tested enzymes in a concentration-dependent manner. nih.gov The metal chelator EDTA was used to investigate the requirement for divalent metal cofactors. nih.gov In another study, an esterase from Serratia sp. was inhibited by various detergents like Triton X-100, Tween 20, Tween 80, and SDS, as well as by EDTA. nih.gov The effect of several metal ions (Mg²⁺, Na⁺, Pb⁺, Co²⁺, Hg²⁺, Fe³⁺, Ca²⁺, Cu²⁺, K⁺, and Zn²⁺) on this esterase was also evaluated. nih.gov

Table 2: Effect of Selected Inhibitors on Carboxyl Esterase Activity

Enzyme Family/Source Inhibitor Concentration Observed Effect Reference
OsmC Esterase Homologues Pefabloc 4 mM >70% reduction in activity (less pronounced for ΔEstEM) nih.gov
Ochrobactrum anthropi Esterase Diisopropyl fluorophosphate (B79755) (DFP) 1 mM 83% inhibition tandfonline.com
Ochrobactrum anthropi Esterase p-Chloromercuribenzoate (PCMB) 1 mM 100% inhibition tandfonline.com
Ochrobactrum anthropi Esterase EDTA 1 mM 62% inhibition tandfonline.com
Serratia sp. Esterase SDS 1 mM Significant inhibition nih.gov

Substrate specificity in enzymes is often governed by steric factors within the active site. Carboxyl esterases generally show a preference for esters with smaller acyl and alcohol moieties. This compound, being an aromatic carboxylester, is generally more sterically hindered and thus less reactive towards enzymatic hydrolysis compared to aliphatic esters like 4-nitrophenyl acetate (B1210297). sci-hub.se

Studies have shown that both esterases and lipases are typically more active towards 4-nitrophenyl acetate than this compound. sci-hub.se Research on a novel thermostable esterase, EstDZ2, revealed that its substrate acceptance is primarily determined by steric effects. eie.gr The three-dimensional structures of two esterases from Rhizomucor miehei indicated that the side chains of residues in the substrate-binding pocket can create steric hindrance, which in turn alters the substrate specificity of the enzymes. nih.gov Similarly, a study using the Taft linear free-energy relationship investigated the impact of steric hindrance on the enzymatic hydrolysis of various 4-nitrophenyl esters by lipase, trypsin, and nattokinase. emerginginvestigators.orgresearchgate.net By synthesizing substrates with substituents of varying steric bulk, researchers can probe the sensitivity of an enzyme's active site to steric effects. emerginginvestigators.org

The electronic properties of the substrate can significantly influence the rate of enzymatic hydrolysis. The Hammett linear free-energy relationship (LFER) has been used to study the catalytic mechanisms of enzymes by comparing the electronic effects of different para-substituents on the hydrolysis of benzoate esters. semanticscholar.orgemerginginvestigators.org In these studies, a series of this compound derivatives with either electron-donating or electron-withdrawing groups at the para-position of the benzoate ring were synthesized. semanticscholar.orgemerginginvestigators.orgresearchgate.net

The rate of hydrolysis is measured for each substituted substrate, and the logarithm of the relative rate (k/k₀, where k₀ is the rate for the unsubstituted benzoate) is plotted against the Hammett substituent constant (σ). semanticscholar.org The slope of this plot, known as the reaction constant (ρ), provides insight into the development of charge in the transition state of the rate-determining step. semanticscholar.org A positive ρ value indicates that the reaction is favored by electron-withdrawing groups, which stabilize a negative charge buildup in the transition state. Conversely, a negative ρ value suggests the reaction is favored by electron-donating groups that stabilize a positive charge. Studies on trypsin, lipase, and nattokinase using this method revealed differences in their sensitivity to substrate electronic effects and their ability to stabilize charged intermediates during hydrolysis. semanticscholar.orgemerginginvestigators.orgresearchgate.net

Biocatalytic Applications of this compound

The primary biocatalytic application of this compound is its use as a chromogenic substrate for assaying and characterizing hydrolase enzymes, particularly carboxyl esterases. nih.gov Its hydrolysis produces a colored product, 4-nitrophenol, which allows for a simple and continuous spectrophotometric assay to determine enzyme activity and kinetics. semanticscholar.orgresearchgate.net This application is fundamental in various research areas, including:

Enzyme discovery and characterization: Screening for novel esterases from various sources, including metagenomic libraries. nih.govnih.gov

Elucidating enzyme mechanisms: Probing the roles of active site residues and understanding catalytic mechanisms through kinetic studies. semanticscholar.orgemerginginvestigators.org

Structure-function relationship studies: Investigating how factors like pH, temperature, metal ions, and inhibitors affect enzyme function. nih.govcitius.technology

Directed evolution and protein engineering: Evaluating the effects of mutations on enzyme activity and specificity. nih.govdiva-portal.org

Beyond its role as an analytical tool, the principles learned from the enzymatic hydrolysis of this compound and its derivatives contribute to the broader field of biocatalysis. Understanding how enzymes interact with such substrates informs the design of biocatalytic processes for the synthesis of pharmaceuticals and other fine chemicals. emerginginvestigators.org

Development of Enzyme Inhibitors

This compound and its derivatives are frequently used to screen for and characterize enzyme inhibitors. The principle lies in measuring the decrease in the rate of 4-nitrophenol production when an inhibitor is present in the enzymatic reaction.

A study investigating the catalytic mechanisms of trypsin, lipase, and nattokinase utilized a series of para-substituted this compound esters. emerginginvestigators.org By observing the hydrolysis of these esters, researchers could analyze the electronic effects of different substituents on the reaction rate, providing insights into the enzyme's active site and mechanism. emerginginvestigators.org This approach, using Hammett linear free-energy relationships, helps in understanding how potential inhibitors might interact with the enzyme. emerginginvestigators.orgsemanticscholar.org

For instance, in a study of the C-C hydrolase enzyme BphD, p-nitrophenyl benzoate substrates were used to probe the enzyme's mechanism. The study measured a reaction parameter (ρ) of +0.98 for the BphD-catalyzed hydrolysis, indicating a buildup of negative charge in the transition state, which is consistent with a general base mechanism. nih.gov This type of detailed mechanistic information is crucial for designing specific and effective enzyme inhibitors.

Furthermore, 4-nitrophenyl 4-guanidinobenzoate hydrochloride, a derivative of this compound, has been used as a protease inhibitor and as a substrate for active site titration experiments with trypsin. sigmaaldrich.com Similarly, bis(p-nitrophenyl) phosphate (B84403) (BNPP), another related compound, is a known irreversible inhibitor of carboxylesterases and is often used as a model inhibitor in screening assays. nii.ac.jpresearchgate.net

Table 1: Examples of this compound Derivatives in Enzyme Inhibition Studies

CompoundEnzyme(s) StudiedApplicationReference(s)
Para-substituted this compound estersTrypsin, Lipase, NattokinaseMechanistic studies to inform inhibitor design emerginginvestigators.orgsemanticscholar.org
This compoundC-C hydrolase (BphD)Mechanistic investigation for inhibitor development nih.gov
4-Nitrophenyl 4-guanidinobenzoate hydrochlorideTrypsin, ProteasesProtease inhibitor and active site titration sigmaaldrich.com
Bis(p-nitrophenyl) phosphate (BNPP)CarboxylesterasesModel irreversible inhibitor for screening nii.ac.jpresearchgate.net

Proteomics Research Applications

In the field of proteomics, this compound serves as a valuable tool for studying enzyme activity and specificity. scbt.com Its use as a substrate in enzyme assays, particularly for hydrolases like esterases and lipases, allows researchers to understand enzyme kinetics and mechanisms. chemimpex.com

One study focused on a thermophilic lipase, TrLipE, where this compound was used as a substrate to evaluate the catalytic activity of various engineered enzyme variants (chimeras). nih.gov The results showed that several chimeras could specifically catalyze the hydrolysis of this compound, with one variant, TrL17, exhibiting the highest catalytic efficiency. nih.gov This type of research is essential for developing enzymes with improved properties for industrial applications.

Another research effort investigated the substrate promiscuity of hydrolases from stream biofilms. researchgate.net A library of metagenomic hydrolase homologs was screened for activity against several substrates, including 4-nitrophenyl butyrate (B1204436) and 4-nitrophenyl trimethylacetate, which are structurally related to this compound. This allowed for the identification of enzymes with potential applications in bioremediation. researchgate.net

The table below summarizes key findings from proteomics research where this compound or its analogs were used.

Table 2: Application of this compound in Proteomics Research

Enzyme/System StudiedSubstrate(s)Key FindingsReference(s)
Thermophilic lipase (TrLipE) and its chimerasThis compoundIdentified chimeras with enhanced catalytic activity for this compound hydrolysis. nih.gov
Hydrolases from stream biofilms4-Nitrophenyl butyrate, 4-Nitrophenyl trimethylacetateScreened a library of enzymes for activity against various esters, revealing substrate promiscuity. researchgate.net
Carboxyl esterases with an OsmC domainThis compoundCharacterized a new family of esterases by determining their activity with this compound. ed.ac.uk

Bioconjugation Techniques

4-Nitrophenyl activated esters, including this compound derivatives, are employed in bioconjugation techniques. chemimpex.com These reactive esters are used to attach biomolecules to other molecules or surfaces, which is a fundamental process in creating advanced biomedical tools. chemimpex.combiosynth.com

A significant application of this chemistry is in the field of radiolabeling for positron emission tomography (PET) imaging. researchgate.netrsc.org 4-Nitrophenyl esters are used to create ¹⁸F-labelled synthons in a single step. These synthons can then be used to label biomolecules, such as peptides. researchgate.netrsc.org A comparative study showed that 4-nitrophenyl (PNP) activated esters were superior to the commonly used 2,3,5,6-tetrafluorophenyl (TFP) esters for direct radiofluorination, exhibiting better stability and more favorable acylation kinetics. researchgate.netrsc.org

For example, 4-nitrophenyl chloroformate is used to create activated esters from anilines, which can then be reacted with other molecules to form conjugates. nih.gov This method is part of a versatile family of bioconjugation chemistries. nih.gov

Use in Drug Delivery Systems and Diagnostic Tools

The application of this compound in bioconjugation directly contributes to advancements in drug delivery systems and diagnostic tools. chemimpex.com By facilitating the attachment of biomolecules, it enables the creation of targeted drug delivery vehicles and sensitive diagnostic probes. chemimpex.com

The development of ¹⁸F-labelled peptides using 4-nitrophenyl activated esters is a prime example of its use in diagnostics. researchgate.netrsc.org These radiolabelled peptides are vital for PET imaging, which is used for disease diagnosis and biomedical research. researchgate.net

Furthermore, the principles of enzymatic hydrolysis of 4-nitrophenyl esters can be adapted for diagnostic purposes. For instance, the activity of certain enzymes, which may be biomarkers for disease, can be assayed using these substrates. While direct use of this compound in a final diagnostic product is less common, the research and development of such tools often rely on it as a model substrate. emerginginvestigators.orgsemanticscholar.org

Degradation and Environmental Fates of 4 Nitrophenyl Benzoate

Hydrolytic Degradation Pathways

Hydrolysis is a primary mechanism for the abiotic degradation of 4-nitrophenyl benzoate (B1203000) in aqueous environments. This process involves the cleavage of the ester bond by water, leading to the formation of its constituent alcohol and carboxylic acid.

Formation of 4-Nitrophenol (B140041) and Benzoic Acid

Under aqueous conditions, 4-nitrophenyl benzoate undergoes hydrolysis to yield 4-nitrophenol and benzoic acid. microbiologyresearch.orgmdpi.com The reaction involves a nucleophilic attack on the carbonyl carbon of the ester by a water molecule or a hydroxide (B78521) ion. This initial attack results in the formation of a transient tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the expulsion of the 4-nitrophenoxide leaving group, which then protonates to form 4-nitrophenol, and the formation of benzoic acid. microbiologyresearch.org The rate of this hydrolysis can be influenced by pH, with the reaction generally being faster under alkaline conditions due to the higher concentration of the more nucleophilic hydroxide ions. oup.com

The release of 4-nitrophenol during this hydrolysis reaction is often monitored spectrophotometrically, as it forms a bright yellow compound, particularly in alkaline solutions, with a characteristic absorbance at around 413 nm. nih.govontosight.ai This colorimetric property makes the hydrolysis of this compound and its derivatives a useful model system for studying reaction kinetics and enzyme mechanisms. nih.govontosight.airesearchgate.net

Reactant Hydrolysis Products Key Reaction Feature
This compound4-Nitrophenol and Benzoic AcidFormation of a tetrahedral intermediate

Biodegradation of Related Nitroaromatic Compounds

While specific studies on the complete microbial degradation of this compound are limited, extensive research on the biodegradation of its structural relatives, 4-nitrobenzoate (B1230335) and 4-aminobenzoate (B8803810), provides significant insights into the likely environmental fate of the nitroaromatic moiety. Microorganisms have evolved diverse strategies to mineralize these compounds, often utilizing them as sole sources of carbon, nitrogen, and energy.

Microbial Degradation of 4-Nitrobenzoate and 4-Aminobenzoate

Numerous bacterial strains have been isolated that are capable of degrading 4-nitrobenzoate and 4-aminobenzoate. For instance, Comamonas acidovorans NBA-10 can utilize 4-nitrobenzoate as its sole carbon and energy source. microbiologyresearch.orgnih.gov Similarly, strains like Burkholderia cepacia PB4 and Ralstonia paucula SB4, initially isolated on 4-aminobenzoate, have demonstrated the ability to grow on 4-nitrobenzoate as well. oup.comresearchgate.net The degradation of 4-aminobenzoate has also been studied in various bacteria, including Paraburkholderia terrae strain KU-15 and the sulfate-reducing bacterium Desulfobacterium anilini. uni-konstanz.denih.gov

Interestingly, the presence of one compound can influence the degradation of the other. In Burkholderia cepacia PB4, both 4-nitrobenzoate and 4-aminobenzoate can induce their own degradation pathways and cross-induce the degradation of the other compound. oup.com In contrast, Ralstonia paucula SB4 exhibits diauxic growth, where it preferentially metabolizes 4-aminobenzoate before utilizing 4-nitrobenzoate. oup.com

Bacterial Strain Degraded Compound(s) Noteworthy Characteristic
Comamonas acidovorans NBA-104-NitrobenzoateUtilizes it as a sole carbon and energy source. microbiologyresearch.orgnih.gov
Burkholderia cepacia PB44-Nitrobenzoate, 4-AminobenzoateCan degrade both compounds simultaneously. oup.com
Ralstonia paucula SB44-Nitrobenzoate, 4-AminobenzoateExhibits diauxic growth, prioritizing 4-aminobenzoate. oup.com
Paraburkholderia terrae KU-154-AminobenzoateDegrades via a γ-glutamylated intermediate. nih.gov
Desulfobacterium anilini4-AminobenzoateDegrades anaerobically via reductive deamination. uni-konstanz.de

Reductive Pathways in Microbial Degradation

Reductive pathways are common in the initial steps of nitroaromatic compound biodegradation. For 4-nitrobenzoate, a prevalent pathway does not involve the complete reduction to 4-aminobenzoate. Instead, a partial reduction to 4-hydroxylaminobenzoate occurs. oup.comresearchgate.net This intermediate is then converted to protocatechuate (3,4-dihydroxybenzoate) by a lyase. oup.comresearchgate.net This pathway has been observed in various bacteria, including Comamonas acidovorans NBA-10, Pseudomonas putida TW3, and Ralstonia sp. SJ98. nih.govnih.gov Under anaerobic conditions, the nitro group of nitroaromatic compounds is typically reduced completely to an amino group. mdpi.com

In the anaerobic degradation of 4-aminobenzoate by Desulfobacterium anilini, the pathway proceeds through the activation of 4-aminobenzoate to 4-aminobenzoyl-CoA. uni-konstanz.ded-nb.info This intermediate then undergoes reductive deamination to form benzoyl-CoA, which enters central metabolic pathways. uni-konstanz.de

Oxidative Degradation Pathways

While reductive pathways are common for the initial transformation of the nitro group, oxidative pathways are also employed by some microorganisms. In certain cases, the nitro group can be removed as nitrite (B80452) through the action of oxygenase enzymes. mdpi.com For example, the degradation of 3-nitrobenzoate involves a dioxygenase-dependent removal of the nitro group to form protocatechuate. nih.gov Although less common for 4-nitrobenzoate, some studies have suggested the possibility of oxidative degradation pathways. nih.gov

The degradation of 4-aminobenzoate can also proceed through oxidative routes. For instance, in Paraburkholderia terrae strain KU-15, the degradation of 4-aminobenzoate involves its conversion to γ-glutamyl-4-carboxyanilide, which is subsequently oxidized to protocatechuate by a multicomponent dioxygenase system. nih.gov

Enzymes Involved in Nitroaromatic Degradation (e.g., Nitroreductases)

A key class of enzymes in the biodegradation of nitroaromatic compounds is the nitroreductases. These enzymes catalyze the reduction of the nitro group, a critical initial step in many degradation pathways. oup.com Nitroreductases are typically flavoenzymes that utilize NAD(P)H as a reducing equivalent. oup.com They can be classified as either oxygen-insensitive (Type I) or oxygen-sensitive (Type II). oup.com Oxygen-insensitive nitroreductases catalyze a two-electron reduction of the nitro group to a nitroso group, and then to a hydroxylamino group. oup.com

The 4-nitrobenzoate reductase from Comamonas acidovorans NBA-10, for example, reduces 4-nitrobenzoate via 4-nitrosobenzoate to 4-hydroxylaminobenzoate and shows a strong preference for NADPH over NADH as a cofactor. microbiologyresearch.orgnih.gov Similarly, the PnbA nitroreductase from Lactobacillus plantarum WCFS1 is a flavin mononucleotide (FMN)-containing enzyme that selectively reduces 4-nitrobenzoate to its hydroxylamine (B1172632) derivative. scispace.com

Following the initial reduction, other enzymes such as lyases and mutases play crucial roles. For instance, a lyase converts 4-hydroxylaminobenzoate to protocatechuate. researchgate.net In the degradation of 4-aminobenzoate by Paraburkholderia terrae KU-15, a γ-glutamyl-4-carboxyanilide synthetase (PabA) and a multicomponent dioxygenase system (PabB1-B3) are involved. nih.gov

Enzyme Function Example Organism/Pathway
NitroreductaseReduction of the nitro group to a hydroxylamino or amino group. oup.comComamonas acidovorans NBA-10 (4-nitrobenzoate degradation). microbiologyresearch.orgnih.gov
LyaseConversion of 4-hydroxylaminobenzoate to protocatechuate. researchgate.netDegradation of 4-nitrobenzoate in various bacteria. researchgate.net
DioxygenaseOxidative removal of the nitro group or hydroxylation of the aromatic ring. mdpi.comnih.govDegradation of 3-nitrobenzoate and 4-aminobenzoate. nih.govnih.gov
γ-Glutamyl-4-carboxyanilide SynthetaseFormation of a γ-glutamylated intermediate from 4-aminobenzoate. nih.govParaburkholderia terrae KU-15 (4-aminobenzoate degradation). nih.gov
4-Aminobenzoyl-CoA SynthetaseActivation of 4-aminobenzoate to its CoA thioester. uni-konstanz.deDesulfobacterium anilini (anaerobic 4-aminobenzoate degradation). uni-konstanz.de

Environmental Relevance of Degradation Studies

The study of the degradation of this compound and its derivatives provides critical insights into the environmental fate of a major class of widespread pollutants. Its chemical structure, combining a benzoate and a nitrophenyl group, makes it a relevant model compound for understanding the breakdown of more complex nitroaromatic contaminants.

Addressing Nitroaromatic Pollutants

Nitroaromatic compounds, including nitrobenzenes, nitrotoluenes, and nitrobenzoates, are primarily synthetic chemicals used extensively in various industries. epa.govnih.gov They serve as intermediates or direct products in the manufacturing of dyes, pharmaceuticals, explosives, pesticides, and polymers. epa.govoup.comresearchgate.net Due to their widespread production and use, these compounds have become significant and persistent environmental contaminants found in soil and groundwater. nih.govresearchgate.net

The key to the chemical character of these pollutants is the nitro group attached to an aromatic ring. epa.gov This feature makes them electrophilic and imparts a polarity that influences their chemical reactivity and environmental behavior. epa.gov Many nitroaromatic compounds and their metabolic byproducts are known to be toxic or mutagenic, posing a considerable risk to ecosystems and human health. researchgate.net

The degradation of this compound results in the formation of 4-nitrophenol and 4-nitrobenzoic acid. The subsequent fate of these products, particularly 4-nitrobenzoate, is of great environmental interest. 4-nitrobenzoate itself is an industrial intermediate, and its presence in the environment is a direct consequence of industrial activity. oup.com Studies on the breakdown of this compound, therefore, offer a window into the natural attenuation processes that may affect a range of related nitroaromatic pollutants. By examining the pathways and kinetics of its hydrolysis and subsequent microbial degradation, scientists can better predict the persistence and transformation of these hazardous chemicals in the environment. semanticscholar.orgemerginginvestigators.org

Bioremediation Strategies

Bioremediation, which utilizes microorganisms to break down and detoxify pollutants, presents a cost-effective and environmentally sound alternative to traditional physical or chemical cleanup methods. nih.gov The persistence of nitroaromatic compounds in the environment has led to the evolution of microbes capable of using these synthetic chemicals as sources of carbon and energy. nih.gov The study of this compound degradation is instrumental in developing and optimizing these bioremediation strategies.

Research has identified several bacterial strains capable of mineralizing 4-nitrobenzoate, a key degradation product of this compound. For instance, strains like Burkholderia cepacia (strain PB4) and Ralstonia paucula (strain SB4) can grow on 4-nitrobenzoate. oup.comresearchgate.net These bacteria typically employ a reductive degradation pathway. The process begins with the partial reduction of 4-nitrobenzoate to 4-hydroxylaminobenzoate, which is then converted by a lyase into protocatechuate. oup.comresearchgate.net Protocatechuate is a common intermediate that can be further broken down and funneled into central metabolic cycles. oup.comnih.gov

The effectiveness of bioremediation can be influenced by the presence of co-contaminants. Nitroaromatic-polluted sites are often contaminated with aminoaromatic compounds as well. oup.com Studies have shown that the presence of 4-aminobenzoate can interfere with the degradation of 4-nitrobenzoate in some bacterial strains. oup.com Therefore, isolating and characterizing microorganisms like strains PB4 and SB4, which can mineralize both nitroaromatic and aminoaromatic compounds, is crucial for developing robust bioremediation strategies for complete site cleanup. oup.com

Furthermore, understanding the enzymatic processes involved in the initial breakdown of esters like this compound is vital. Enzymes such as lipases and proteases have been shown to catalyze the hydrolysis of 4-nitrophenyl esters. semanticscholar.orgemerginginvestigators.org The release of the yellow-colored 4-nitrophenol upon hydrolysis provides a convenient method for spectroscopically monitoring enzyme activity and studying reaction kinetics. semanticscholar.orgemerginginvestigators.org This research not only elucidates the mechanisms of biocatalysis but also aids in the selection or engineering of enzymes for specific bioremediation applications. semanticscholar.orgemerginginvestigators.org Challenges in scaling up enzymatic degradation for practical use include improving enzyme stability through immobilization and overcoming issues of substrate solubility and product inhibition.

The chemotactic behavior of bacteria is another relevant aspect. Certain Pseudomonas strains are attracted to nitrobenzoates, which allows them to actively seek out these contaminants in the environment, a trait that can be exploited for more efficient bioremediation. nih.gov

Interactive Data Table: Microorganisms and Enzymes in the Degradation of this compound and Related Compounds

Organism/EnzymeCompound(s) DegradedKey Pathway/ReactionEnvironmental Significance
Burkholderia cepacia (PB4)4-Nitrobenzoate, 4-AminobenzoateReductive pathway via 4-hydroxylaminobenzoate to protocatechuate.Capable of mineralizing both nitro- and aminoaromatic co-contaminants, relevant for complete site remediation. oup.comresearchgate.net
Ralstonia paucula (SB4)4-Nitrobenzoate, 4-AminobenzoateReductive pathway via 4-hydroxylaminobenzoate to protocatechuate.Demonstrates how co-contaminants can interfere with degradation pathways. oup.comresearchgate.net
Pseudomonas sp.4-Nitrotoluene, 4-Nitrobenzoate, BenzoateDegradation to protocatechuate, followed by meta or ortho ring fission.Exhibits chemotaxis towards nitrobenzoates, enhancing contact with pollutants. nih.gov
Lipase (B570770)4-Nitrophenyl esters (including benzoate)Hydrolysis of the ester bond.Biocatalyst for breaking down ester-containing pollutants; used to study degradation kinetics. semanticscholar.orgdergipark.org.tr
Trypsin4-Nitrophenyl esters (including benzoate)Hydrolysis of the ester bond.A model protease for studying enzymatic degradation mechanisms of nitroaromatic esters. semanticscholar.orgemerginginvestigators.org
Nattokinase4-Nitrophenyl esters (including benzoate)Hydrolysis of the ester bond.A serine protease studied for its catalytic activity on nitroaromatic substrates. semanticscholar.orgemerginginvestigators.org

Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for 4-Nitrophenyl Benzoate (B1203000) and its Derivatives

A suite of spectroscopic methods is employed to characterize 4-nitrophenyl benzoate, each providing unique insights into its molecular structure and transformations.

UV-Vis spectroscopy is a primary tool for monitoring the kinetics of reactions involving this compound, particularly its hydrolysis. researchgate.netsemanticscholar.orgresearchgate.net The cleavage of the ester bond results in the formation of 4-nitrophenol (B140041), a colored compound that allows for real-time tracking of the reaction progress. semanticscholar.orgresearchgate.net This technique is instrumental in studying reaction rates under various conditions, such as in the presence of enzymes or at different pH levels. researchgate.netsemanticscholar.org For instance, kinetic data for the enzymatic hydrolysis of this compound by enzymes like trypsin, lipase (B570770), and nattokinase have been successfully obtained by monitoring the formation of 4-nitrophenol. researchgate.netsemanticscholar.orgemerginginvestigators.org

The application of UV-Vis spectroscopy extends to studying the influence of substituents on the benzoate ring of this compound derivatives. By monitoring the hydrolysis of a series of para-substituted this compound esters, researchers can construct Hammett plots to analyze the electronic effects on reaction rates. semanticscholar.orgresearchgate.net This approach provides valuable mechanistic insights into both enzymatic and non-enzymatic hydrolysis reactions. semanticscholar.orgpsu.edupsu.edu

The hydrolysis of this compound yields 4-nitrophenol, which, under basic conditions, exists as the 4-nitrophenolate (B89219) ion. This ion exhibits a distinct yellow color and a strong absorbance at a wavelength of 413 nm. researchgate.netsemanticscholar.orgemerginginvestigators.org This specific absorbance maximum provides a clear and convenient spectroscopic marker for quantifying the rate of the hydrolysis reaction. semanticscholar.orgemerginginvestigators.org

During a typical kinetic experiment, the absorbance at 413 nm is measured over time. An increase in absorbance directly corresponds to an increase in the concentration of 4-nitrophenol, allowing for the calculation of the initial reaction rate. researchgate.netsemanticscholar.org This method is highly sensitive and is widely used in enzyme assays and kinetic studies of ester cleavage. semanticscholar.orgemerginginvestigators.org The visual change in the reaction mixture from colorless to yellow also offers a qualitative confirmation of the reaction's progress. researchgate.netemerginginvestigators.org

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural confirmation of this compound and its derivatives. nih.govrsc.org ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms, while ¹³C NMR elucidates the carbon framework of the molecule. nih.govrsc.org

In the ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons of both the benzoate and the 4-nitrophenyl moieties, allowing for unambiguous assignment. nih.gov Similarly, the ¹³C NMR spectrum shows characteristic resonances for the carbonyl carbon, the ester-linked carbons, and the other aromatic carbons. nih.gov These spectroscopic data are crucial for verifying the successful synthesis of the target compound and for characterizing any newly synthesized derivatives. researchgate.net

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. researchgate.netchemicalbook.com The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds. lumenlearning.comlibretexts.org

Key absorptions include a strong stretching vibration for the ester carbonyl group (C=O), typically observed in the region of 1752-1760 cm⁻¹. researchgate.net Additionally, stretching vibrations for the C-O bond of the ester and the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) are prominent features in the spectrum. lumenlearning.comresearchgate.net The presence and position of these bands provide definitive evidence for the ester and nitro functionalities within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govrsc.org It is used to determine the purity of this compound and to confirm its molecular weight. nih.gov The gas chromatogram will show a single peak for a pure sample, and the corresponding mass spectrum will display the molecular ion peak and characteristic fragmentation patterns that are consistent with the structure of this compound. rsc.org

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and nitrogen) in the compound. core.ac.uk The experimentally determined percentages are compared with the calculated values based on the molecular formula (C₁₃H₉NO₄) to verify the empirical formula and the purity of the synthesized compound. core.ac.ukscbt.comchemimpex.com

Chromatographic Methods in Research

Chromatographic techniques are essential for the purification and analysis of this compound and its reaction mixtures. asianpubs.orguobaghdad.edu.iq High-Performance Liquid Chromatography (HPLC) is a particularly valuable method for separating this compound from its hydrolysis products or other related compounds. asianpubs.orgsielc.com

In research, reversed-phase HPLC methods are often employed, where a nonpolar stationary phase is used with a polar mobile phase. asianpubs.orgsielc.com For instance, a C18 or C8 column can be used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. asianpubs.orgsielc.com This allows for the efficient separation of the relatively nonpolar this compound from the more polar 4-nitrophenol. The separated components are then detected, typically by UV absorbance, allowing for both qualitative and quantitative analysis. sielc.com HPLC is also scalable and can be used for the preparative isolation of impurities. sielc.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique to monitor the progress of chemical reactions. chegg.com It allows for the qualitative assessment of a reaction's completion by observing the disappearance of starting materials and the appearance of products. chegg.com

In the synthesis of this compound and its derivatives, TLC is an indispensable tool. semanticscholar.org For instance, during the esterification reaction between a benzoyl chloride derivative and 4-nitrophenol, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the pure starting materials. chegg.comsemanticscholar.org The separation of components is typically achieved using a mobile phase consisting of a mixture of non-polar and polar solvents, such as a hexane (B92381) and ethyl acetate (B1210297) gradient. semanticscholar.orgresearchgate.net Another suitable solvent system is a 1:4 mixture of ethyl ethanoate and cyclohexane. rsc.org After development, the spots are visualized, often under UV light, where the aromatic rings absorb light and appear as dark spots. rsc.org The reaction is considered complete when the spot corresponding to the limiting starting material is no longer visible in the lane of the reaction mixture. chegg.com

Table 1: Example of TLC Monitoring for this compound Synthesis

Lane on TLC Plate Sample Spotted Expected Observation
1 4-Nitrophenol (Starting Material) A single spot at a specific retention factor (Rf).
2 Benzoyl Chloride (Starting Material) A single spot at a different Rf from 4-nitrophenol.

This interactive table illustrates the typical setup for monitoring the synthesis of this compound using TLC.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the chemical purity of substances, including this compound. moravek.com It separates components of a mixture with high resolution and allows for their quantification, making it ideal for confirming that a synthesized compound meets a high purity standard, often ≥97% or ≥99%. chemimpex.comscbt.com

The HPLC process involves injecting a sample into a column packed with a stationary phase, through which a liquid mobile phase is pumped. moravek.com For the analysis of this compound and related esters, reversed-phase chromatography is commonly employed. This involves a non-polar stationary phase, typically a C18 column, and a polar mobile phase. The mobile phase is often a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. ukim.mkresearchgate.net The components are detected as they elute from the column, most commonly by a UV detector, as the nitrophenyl group has strong absorbance. The purity is determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Table 2: Typical HPLC Conditions for Purity Analysis of Benzoate Esters

Parameter Condition Rationale
Column Reversed-Phase C18 Standard for separating moderately non-polar organic molecules.
Mobile Phase Acetonitrile/Methanol and Phosphate (B84403) Buffer Allows for the efficient elution and separation of benzoate derivatives. ukim.mkresearchgate.net
Detection UV Spectrophotometry (e.g., 230-254 nm) Aromatic esters like this compound exhibit strong UV absorbance for sensitive detection. researchgate.net

| Elution | Isocratic or Gradient | Isocratic elution uses a constant mobile phase composition, while gradient elution changes the composition to improve separation of complex mixtures. researchgate.net |

This interactive table summarizes common parameters for the HPLC analysis of benzoate esters.

Applications in Analytical Chemistry

Beyond its own analysis, this compound serves as a valuable reagent in the broader field of analytical chemistry. chemimpex.com

Identification and Quantification of Related Compounds

A primary application of this compound and its structural analogs is in biochemical assays, particularly for the identification and quantification of enzymatic activity. chemimpex.comcymitquimica.com These esters function as chromogenic substrates for various hydrolytic enzymes, such as esterases, proteases, and lipases. semanticscholar.org

The analytical principle relies on the enzymatic cleavage of the ester bond in the this compound molecule. semanticscholar.org This hydrolysis reaction releases 4-nitrophenol, a product that, under basic pH conditions, forms the 4-nitrophenoxide ion. researchgate.net This ion has a distinct yellow color and a strong absorbance maximum around 400-413 nm. semanticscholar.org By monitoring the increase in absorbance at this wavelength over time using a spectrophotometer, the rate of the enzymatic reaction can be precisely determined. semanticscholar.org This rate is directly proportional to the concentration of the active enzyme in the sample, allowing for its quantification.

Furthermore, by synthesizing a series of this compound esters with different substituents on the benzoate ring, researchers can investigate structure-activity relationships. semanticscholar.org Comparing the hydrolysis rates of substrates with electron-withdrawing versus electron-donating groups provides insight into the electronic requirements of the enzyme's active site. semanticscholar.orgresearchgate.net This makes 4-nitrophenyl esters powerful tools for probing enzyme mechanisms and characterizing newly discovered enzymes. semanticscholar.org

Table 3: Substituted 4-Nitrophenyl Benzoates in Enzyme Assays

Compound Application Reference
This compound Substrate for esterase and protease assays. semanticscholar.orgresearchgate.net
4-Nitrophenyl 4-nitrobenzoate (B1230335) Used to study electronic effects on enzyme kinetics. semanticscholar.orgontosight.ai
4-Nitrophenyl 4-chlorobenzoate Substrate for investigating enzyme-substrate recognition. semanticscholar.org
4-Nitrophenyl 4-bromobenzoate Colorimetric probe for biocatalytic trend analysis. semanticscholar.org
4-Nitrophenyl 4-methylbenzoate Used in Hammett analysis of enzyme hydrolysis kinetics. semanticscholar.org

This interactive table lists several this compound derivatives and their specific uses in analytical biochemistry.

Table of Mentioned Compounds

Compound Name
This compound
4-Nitrophenol
Benzoyl Chloride
Hexane
Ethyl acetate
Ethyl ethanoate
Cyclohexane
Acetonitrile
Methanol
4-Nitrophenyl 4-nitrobenzoate
4-Nitrophenyl 4-chlorobenzoate
4-Nitrophenyl 4-bromobenzoate
4-Nitrophenyl 4-methylbenzoate
4-Nitrophenyl 4-methoxybenzoate
Sodium benzoate
4-nitrophenyl m-anisate
4-nitrophenyl p-anisate
4-nitrophenyl m-chlorobenzoate
4-nitrophenyl p-chlorobenzoate
4-nitrophenyl m-toluate
4-nitrophenyl p-toluate

Polymer Science and Materials Development

4-Nitrophenyl Benzoate (B1203000) in Polymer Chemistry

4-Nitrophenyl benzoate serves multiple roles in polymer chemistry, primarily due to its chemical structure and reactivity. Its utility extends to acting as a plasticizer and a modifying agent to improve the intrinsic properties of polymeric materials. chemimpex.com

Plasticizers are additives that increase the plasticity or fluidity of a material. wikipedia.org In the context of polymer science, they are crucial for enhancing the flexibility and processability of otherwise rigid polymers. wikipedia.orgsemanticscholar.org this compound can function as a plasticizer, particularly in the production of polymers used for applications such as packaging and coatings. chemimpex.com

Benzoate plasticizers, as a class, are recognized for their high solvating power and resistance to UV degradation and organic extraction. specialchem.comspecialchem.com While monobenzoates can be limited by their volatility, they are often employed to boost solvency and manage viscosity in polymer formulations. specialchem.com The incorporation of plasticizers like this compound can significantly alter the mechanical properties of the final material.

Table 1: General Effects of Plasticizers on Polymer Properties

PropertyEffect of Plasticizer Addition
Flexibility Increased
Hardness Decreased
Tensile Strength Decreased
Elongation Increased
Melt Viscosity Decreased

This table provides a generalized overview of the effects of plasticizers on polymer properties.

The addition of this compound as a plasticizer directly contributes to the enhanced flexibility and durability of polymeric materials. chemimpex.com Plasticizers work by embedding themselves between the polymer chains, increasing the intermolecular space and thus lowering the secondary intermolecular forces. wikipedia.org This allows the polymer chains to move more freely, resulting in a more flexible and less brittle material. wikipedia.org

The improved durability imparted by plasticizers is a consequence of this increased flexibility, which allows the material to withstand mechanical stress and deformation without fracturing. chemimpex.com This is particularly important for materials used in applications requiring resilience and a long service life, such as coatings and packaging films. chemimpex.comsemanticscholar.org

Synthesis of Grafting Polymers

Grafting is a chemical modification technique where new polymer chains (the graft) are attached to a pre-existing polymer backbone. nih.gov This method is used to impart new properties to the original polymer. This compound and its derivatives can be involved in these complex syntheses.

Polyvinyl alcohol (PVA) is a water-soluble synthetic polymer with numerous applications, but its hydrophilicity can be a limitation. vu.edu.au To improve properties like water resistance, PVA is often modified through techniques such as grafting. nih.govvu.edu.au

A study detailed the synthesis of a modified poly(vinyl alcohol) by grafting it with an aromatic ester, p-nitrophenyl azo-b-naphthyl-(4'-azobenzoic acid)-4-benzoate. asianpubs.orgresearchgate.net In this research, varying amounts of the synthesized ester were grafted onto PVA via partial esterification. asianpubs.orgresearchgate.net The resulting grafted PVA polymer exhibited altered physical properties, including changes in solubility, swelling behavior, and tensile strength, demonstrating the successful modification of the PVA backbone. asianpubs.orgresearchgate.net Although this study does not use this compound directly, it showcases a methodology where a similar p-nitrophenyl-containing compound is used to modify PVA.

Chemical Modification of Polymers using this compound

The chemical reactivity of this compound, particularly its susceptibility to nucleophilic substitution, makes it a candidate for the chemical modification of polymers. chemimpex.com This allows for the introduction of specific functionalities onto a polymer backbone.

The hydroxyl groups present in polymers like polyvinyl alcohol (PVA) are reactive sites for chemical modification through reactions like esterification. researchgate.net While direct studies on the extensive use of this compound for the bulk modification of common polymers are not widely detailed in the provided search results, the fundamental principles of organic chemistry suggest its potential. The ester linkage in this compound can be susceptible to transesterification reactions with polymers containing hydroxyl or amino groups, leading to the covalent attachment of the benzoate or nitrophenoxy moiety.

In one instance, a patent describes the creation of light-sensitive polymers by partially esterifying polyvinyl alcohol with a benzoate substituent. google.com While not specifying this compound, this illustrates the principle of modifying PVA with benzoate derivatives to achieve desired properties. google.com Furthermore, research on the pyridinolysis of O-4-nitrophenyl benzoate provides kinetic data on its reactivity, which is fundamental for understanding how it might react with functional groups on a polymer chain. nih.gov

The ability to undergo nucleophilic substitution reactions opens up possibilities for creating a variety of polymer derivatives with tailored properties. chemimpex.com

Future Research Directions and Translational Perspectives

Exploration of New Reaction Pathways and Catalytic Systems

The synthesis of 4-Nitrophenyl benzoate (B1203000) has traditionally been achieved through the esterification of 4-nitrophenol (B140041) with benzoyl chloride. chemicalbook.comresearchgate.net However, researchers are actively investigating more efficient and sustainable synthetic routes. One area of focus is the development of novel catalytic systems that can facilitate the reaction under milder conditions and with greater selectivity.

Recent studies have explored the use of various catalysts, including 4-dimethylaminopyridine (B28879) (DMAP), in conjunction with dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC), to promote the esterification of 4-nitrophenol and 4-nitrobenzoic acid. rsc.org The kinetics of pyridinolysis of 4-Nitrophenyl benzoate have been studied, revealing that these reactions often proceed through a rate-determining breakdown of a zwitterionic addition intermediate. researchgate.net Further investigations into the application of different catalysts, such as transition-metal-free systems for esterification of amides, could open up new, more environmentally friendly pathways for the synthesis of this compound and its derivatives. lookchem.com

The exploration of tandem reactions, such as catalytic ester decarbonylation followed by Heck-type coupling, also presents a promising avenue for creating novel molecules from 4-nitrophenyl esters. rsc.org These advanced synthetic strategies could significantly expand the library of accessible compounds for various applications.

Development of Novel Biocatalysts and Engineered Enzymes

The use of enzymes in chemical synthesis, or biocatalysis, is a rapidly growing field driven by the need for more sustainable and efficient processes. emerginginvestigators.org this compound and its analogs are frequently used as substrates to study the activity and mechanism of enzymes, particularly hydrolases like lipases and proteases. semanticscholar.orgchemimpex.com The hydrolysis of these esters results in the release of 4-nitrophenol, a colored compound that allows for easy spectrophotometric monitoring of the reaction kinetics. semanticscholar.orgresearchgate.net

Current research is focused on engineering enzymes with enhanced properties for specific applications. For instance, researchers have successfully engineered carbonic anhydrase variants with significantly increased efficiency for the hydrolysis of carboxylic acid esters, including a model benzoate ester. diva-portal.org This was achieved by modifying the enzyme's active site to better accommodate the substrate. Another innovative approach involves designing substrates that bind to the enzyme's active site through a specific interaction, such as the strong affinity between a sulfonamide group and the zinc ion in carbonic anhydrase, to create a new catalytic site. diva-portal.org

The study of enzyme kinetics using a series of para-substituted this compound esters has provided valuable insights into the catalytic mechanisms of enzymes like trypsin, lipase (B570770), and nattokinase. emerginginvestigators.orgsemanticscholar.org These studies, often employing Hammett linear free-energy relationships, help to understand how the electronic properties of the substrate influence the reaction rate and can guide the selection and engineering of enzymes for specific transformations. emerginginvestigators.orgsemanticscholar.org Future work in this area will likely involve the development of novel biocatalysts with tailored specificities and enhanced stability for industrial applications.

Table 1: Enzymes Studied with this compound and its Derivatives

EnzymeEnzyme TypeResearch FocusReference
TrypsinSerine ProteaseMechanistic studies of hydrolysis, sensitivity to electronic effects. semanticscholar.org
LipaseEsteraseMechanistic studies of hydrolysis, substrate specificity, development of immobilized enzymes. semanticscholar.orgdergipark.org.trmdpi.com
NattokinaseSerine ProteaseMechanistic studies of hydrolysis. semanticscholar.org
Carbonic AnhydraseLyaseEngineering for enhanced ester hydrolysis activity. diva-portal.org
Rhodothermus marinus esteraseCarboxyl EsteraseCharacterization of activity with 4-nitrophenyl esters. ed.ac.uk

Applications in Advanced Materials and Nanotechnology

The unique chemical properties of this compound make it a valuable component in the development of advanced materials. It has been utilized as a plasticizer in polymer chemistry, enhancing the flexibility and durability of materials. chemimpex.com

A significant area of recent research involves the use of this compound derivatives in the creation of liquid crystal colloids. For example, the influence of barium titanate (BaTiO₃) nanoparticles on the dielectric properties of a smectic A liquid crystal, 4-nitrophenyl 4'-decyloxy benzoate, has been investigated. researchgate.nettandfonline.com These studies have shown that the addition of ferroelectric nanoparticles can increase the anisotropy of the dielectric permittivity, a crucial factor for improving the performance of electro-optic effects in liquid crystal displays. researchgate.nettandfonline.com The effect was found to be most pronounced with nanoparticles of a specific size, suggesting a relationship between the particle's structure and its interaction with the liquid crystal molecules. tandfonline.com

Furthermore, the reactivity of this compound allows for its incorporation into more complex molecular architectures. For instance, derivatives of this compound with allyloxy and propargyloxy groups have been synthesized, which can serve as building blocks for functional polymers and materials through subsequent chemical modifications. rsc.org The development of such materials could lead to new applications in electronics, optics, and nanotechnology.

Computational and Theoretical Advances in Mechanistic Understanding

Computational and theoretical chemistry are becoming increasingly vital tools for understanding the intricate details of chemical reactions. nih.gov For reactions involving this compound, computational studies have been employed to complement experimental findings and provide deeper mechanistic insights.

For example, in the study of biocatalytic hydrolysis, computational modeling helped to establish a direct correlation between the carbonyl carbon Mulliken charge and the Hammett constant of para-substituted this compound esters. emerginginvestigators.org This finding supported the experimental observation of a change in the rate-determining step during the enzymatic reaction. emerginginvestigators.org

Quantum mechanics/molecular mechanics (QM/MM) methods have been used to investigate the promiscuous amidase activity of enzymes like Candida antarctica lipase B (CALB), using substrates analogous to this compound. acs.org These studies provide a detailed picture of the reaction's free energy landscape and the interactions within the enzyme's active site. acs.org

Future computational work could focus on simulating the behavior of this compound and its derivatives in different environments, such as within the confined space of a Fabry-Perot cavity, to explore how vibrational strong coupling can modify reaction kinetics. rsc.org Such theoretical investigations can guide the design of new experiments and catalytic systems with tailored reactivity.

Sustainable Synthesis and Environmental Remediation Technologies

The principles of green chemistry are increasingly influencing the design of chemical processes, aiming to reduce waste and utilize more environmentally benign reagents and conditions. researchgate.net Research into the sustainable synthesis of this compound is focused on developing methods that are more efficient and generate less hazardous byproducts. lookchem.com

Beyond its synthesis, compounds related to this compound, particularly 4-nitrophenol, are relevant in the context of environmental remediation. 4-nitrophenol is a known environmental pollutant, and significant research is dedicated to its detection and removal from wastewater. nih.gov

Recent advancements in this area include the use of ionic liquid-stabilized silver nanoparticles for the catalytic reduction of 4-nitrophenol to the less harmful 4-aminophenol. nih.gov These nanocatalysts have shown high efficiency and reusability, offering a promising technology for wastewater treatment. nih.gov While this compound itself is not the primary target of these remediation efforts, the technologies developed for the degradation of its hydrolysis product, 4-nitrophenol, are of significant environmental importance. restorical.com Future research may explore the development of integrated systems that combine the use of 4-nitrophenyl esters in synthesis with efficient remediation strategies for any resulting byproducts.

Q & A

Basic: How is 4-nitrophenyl benzoate synthesized and characterized in laboratory settings?

Answer:
this compound is synthesized via esterification reactions, typically involving 4-nitrophenol and benzoyl chloride in the presence of a base (e.g., pyridine) to neutralize HCl byproducts. Advanced methods include photoredox catalysis, as demonstrated in the synthesis of structurally related esters under visible light irradiation . Characterization involves:

  • NMR spectroscopy (¹H and ¹³C) to confirm ester linkage and aromatic substitution patterns .
  • IR spectroscopy to identify carbonyl (C=O) stretching vibrations (~1720 cm⁻¹) and nitro (NO₂) groups (~1520 cm⁻¹) .
  • Mass spectrometry (MS) for molecular weight verification (theoretical m/z: 243.21) .
  • Purity analysis (>98%) via HPLC or GC, as referenced in reagent catalogs .

Basic: What analytical techniques are used to validate the purity and structural integrity of this compound?

Answer:

  • HPLC-UV : Used to detect impurities and quantify purity, with methods adapted from protocols for related nitroaromatic esters (e.g., 4-nitrophenyl butyrate) .
  • Titrimetric methods : 4-Nitrophenol (hydrolysis product) can be quantified using pH-sensitive indicators (e.g., pH 4.8–7.6 range) .
  • Melting point analysis : Reported melting points (if available) are compared to literature values to confirm identity .

Advanced: How do electronic substituents on the phenyl ring influence the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:
The electron-withdrawing nitro group (-NO₂) at the para position increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles. Comparative studies with O-4-nitrophenyl thionobenzoates (where the oxygen atom is replaced with sulfur) show higher reactivity due to sulfur’s polarizability, facilitating faster acyl transfer .

SubstituentReactivity (Relative to Benzoyl Chloride)Key Observation
-NO₂ (para)5–10× fasterEnhanced electrophilicity due to -NO₂
-OCH₃2× slowerElectron-donating groups reduce reactivity

Advanced: What mechanistic insights explain the solvent-dependent reactivity of this compound in pyridine-mediated reactions?

Answer:
In 20% DMSO/water , the reaction proceeds via a two-step mechanism:

Nucleophilic attack : Pyridine acts as a base, deprotonating water to generate hydroxide ions, which attack the ester carbonyl.

Formation of a tetrahedral intermediate : Collapse of the intermediate releases 4-nitrophenol and benzoic acid.
The solvent’s polarity stabilizes charged intermediates, while DMSO enhances nucleophilicity by activating water .

Methodological: What safety protocols are critical for handling and storing this compound?

Answer:

  • Storage : Keep below 50°C in a cool, dry environment, away from ignition sources .
  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Disposal : Follow institutional guidelines for nitroaromatic waste, as improper disposal may release toxic 4-nitrophenol .

Advanced: How is this compound applied in enzyme activity assays, and how does it compare to other 4-nitrophenyl esters?

Answer:
While this compound is less commonly used than 4-nitrophenyl butyrate (4-NPB) or 4-nitrophenyl palmitate in lipase assays, its hydrolysis releases 4-nitrophenol, detectable at 400 nm. Key differences:

  • Chain length : Shorter acyl chains (e.g., butyrate) are preferred for water-soluble enzymes, while longer chains (e.g., palmitate) suit membrane-bound lipases .
  • Solubility : Benzoate derivatives may require organic co-solvents (e.g., DMSO) due to lower aqueous solubility .

Methodological: How can researchers address solubility limitations of this compound in kinetic studies?

Answer:

  • Co-solvent systems : Use DMSO or acetonitrile (≤5% v/v) to improve solubility without denaturing enzymes .
  • Surfactants : Add Triton X-100 or CTAB to solubilize the ester in aqueous buffers .
  • Temperature control : Elevated temperatures (e.g., 37°C) enhance dissolution but may affect enzyme stability .

Advanced: What structural features of this compound enable its use in crystallography and hydrogen-bonding studies?

Answer:
The planar aromatic system and nitro group facilitate π-π stacking and hydrogen bonding. In related compounds (e.g., methyl 2-methoxy-4-{[2-(4-nitrophenyl)-hydrazinylidene]methyl}benzoate), the nitro group participates in N-H···O hydrogen bonds , forming supramolecular dimers with defined R₂²(22) motifs . Such interactions are critical for designing crystal engineering strategies.

Advanced: How does this compound perform in photoredox-catalyzed reactions compared to traditional thermal methods?

Answer:
Photoredox catalysis (e.g., using Ru or Ir complexes) enables mild reaction conditions (room temperature, visible light) and reduces side reactions. For example, photoredox deoxygenation of related esters achieves >90% yield with minimal byproducts, whereas thermal methods may require harsh acids/bases .

Methodological: What are the best practices for quantifying 4-nitrophenol released from this compound hydrolysis?

Answer:

  • UV-Vis spectrophotometry : Measure absorbance at 400 nm (ε = 18,300 M⁻¹cm⁻¹ at pH >7.5) .
  • Calibration curves : Prepare using pure 4-nitrophenol standards (available as >99% reagents) .
  • pH control : Adjust to alkaline conditions (pH 10–12) to ensure full deprotonation of 4-nitrophenol .

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